molecular formula C7H7NO3 B142376 4-Amino-3-hydroxybenzoic acid CAS No. 2374-03-0

4-Amino-3-hydroxybenzoic acid

Cat. No.: B142376
CAS No.: 2374-03-0
M. Wt: 153.14 g/mol
InChI Key: NFPYJDZQOKCYIE-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

4-amino-3-hydroxybenzoic acid
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InChI

InChI=1S/C7H7NO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,8H2,(H,10,11)
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InChI Key

NFPYJDZQOKCYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO3
Source PubChem
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DSSTOX Substance ID

DTXSID90178409
Record name 4-Amino-3-hydroxybenzoic acid
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Molecular Weight

153.14 g/mol
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 4-Amino-3-hydroxybenzoic acid
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Vapor Pressure

0.000004 [mmHg]
Record name 4-Amino-3-hydroxybenzoic acid
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CAS No.

2374-03-0
Record name 4-Amino-3-hydroxybenzoic acid
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Foundational & Exploratory

4-Amino-3-hydroxybenzoic acid synthesis from 3-hydroxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-amino-3-hydroxybenzoic acid from its precursor, 3-hydroxy-4-nitrobenzoic acid. This conversion is a critical step in the synthesis of various pharmaceutical compounds and other specialty chemicals. The primary method for this transformation is the reduction of the nitro group to an amine. This document outlines the prevalent methodologies, providing detailed experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable procedure for their specific needs.

Core Synthesis Pathway: Reduction of a Nitro Group

The fundamental chemical transformation involves the reduction of the nitro group (-NO₂) on the aromatic ring of 3-hydroxy-4-nitrobenzoic acid to an amino group (-NH₂), yielding this compound. This reaction is typically achieved through two main approaches: catalytic hydrogenation and metal-acid reduction.

Synthesis_Pathway cluster_methods Reduction Methods start 3-Hydroxy-4-nitrobenzoic Acid Catalytic Hydrogenation Catalytic Hydrogenation start->Catalytic Hydrogenation H₂, Pd/C Metal/Acid Reduction Metal/Acid Reduction start->Metal/Acid Reduction Sn/HCl or SnCl₂/HCl end This compound Catalytic Hydrogenation->end Metal/Acid Reduction->end

Figure 1: Core synthesis pathways for this compound.

Comparative Analysis of Synthesis Methods

The selection of a reduction method often depends on factors such as available equipment, desired yield, purity requirements, and scalability. The following table summarizes quantitative data from cited experimental procedures.

MethodReagentsSolventTemperatureReaction TimeYieldReference
Catalytic HydrogenationHydrogen, Palladium on activated charcoal (Pd/C)Methanol (B129727)Room TemperatureOvernightN/A[1]
Metal/Acid ReductionTin (Sn), concentrated Hydrochloric acid (HCl)WaterWater bathNot specified60%[2]

Note: Yields can vary based on reaction scale and purification efficiency. The provided data is based on reported experimental outcomes.

Detailed Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and easier product work-up.

Materials:

  • 3-hydroxy-4-nitrobenzoic acid

  • Palladium on activated charcoal (10% Pd)

  • Methanol

  • Hydrogen gas supply

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve 3-hydroxy-4-nitrobenzoic acid in methanol.[1]

  • Carefully add a catalytic amount of palladium on activated charcoal to the solution. The flask should be under an inert atmosphere (e.g., nitrogen or argon) before the introduction of hydrogen.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically a balloon or a controlled pressure system).[1]

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC). The reaction is typically allowed to proceed overnight.[1]

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the solid this compound.[1]

  • The resulting solid can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., hot water or dilute alcohol) for higher purity.[1][2]

Catalytic_Hydrogenation_Workflow A Dissolve 3-hydroxy-4-nitrobenzoic acid in Methanol B Add Pd/C catalyst A->B C Purge with H₂ and stir overnight B->C D Filter to remove catalyst C->D E Concentrate filtrate under reduced pressure D->E F Obtain solid this compound E->F

Figure 2: Experimental workflow for catalytic hydrogenation.
Method 2: Metal/Acid Reduction using Tin and Hydrochloric Acid

This classical method is robust and often high-yielding, though it requires removal of metal salts during work-up.

Materials:

  • 3-hydroxy-4-nitrobenzoic acid

  • Tin (Sn), granular

  • Concentrated hydrochloric acid (HCl)

  • Sodium acetate (B1210297) (concentrated solution)

  • Hydrogen sulfide (B99878) (H₂S) gas or a suitable source (e.g., Na₂S solution acidified)

  • Heating mantle or water bath

  • Reaction flask with reflux condenser

  • Filtration apparatus

  • Beakers

Procedure:

  • To a reaction flask, add 10 g of 3-hydroxy-4-nitrobenzoic acid and 200 ml of concentrated hydrochloric acid.[2]

  • Heat the mixture on a water bath and slowly add 30 g of tin.[2]

  • After the reaction is complete, a double tin salt of the product will precipitate. Filter this solid.[2]

  • Dissolve the precipitate in approximately 200 ml of warm water.[2]

  • Pass hydrogen sulfide gas through the solution until all the tin has precipitated as tin sulfide.[2]

  • Filter off the tin sulfide precipitate.

  • Concentrate the filtrate until crystals of the hydrochloride salt of the product begin to form.[2]

  • Allow the solution to cool, then filter the hydrochloride salt.[2]

  • Dissolve the hydrochloride salt in a minimal amount of water and add a concentrated solution of sodium acetate to precipitate the free base, this compound.[2]

  • Filter the final product, wash with water, and recrystallize from hot water or dilute alcohol to obtain a purified product with a reported yield of 60%.[2]

Safety Considerations

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. The palladium catalyst can be pyrophoric, especially after use; handle with care and quench appropriately.

  • Metal/Acid Reduction: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with tin can be vigorous. Hydrogen sulfide is a toxic and flammable gas with a characteristic odor of rotten eggs and should only be used in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 3-hydroxy-4-nitrobenzoic acid is a well-established chemical transformation with multiple reliable protocols. The choice between catalytic hydrogenation and metal-acid reduction will depend on the specific requirements of the researcher and the available laboratory infrastructure. For cleaner reactions and simpler product isolation, catalytic hydrogenation is often the method of choice. However, metal-acid reduction provides a high-yielding alternative that is also effective. By following the detailed protocols and safety precautions outlined in this guide, researchers can successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to the Purification of 4-Amino-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification protocols for 4-Amino-3-hydroxybenzoic acid, a crucial intermediate in the pharmaceutical and chemical industries. The document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the purification workflows.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields, and compromise the quality of the final product. This guide details two primary methods for the purification of this compound: recrystallization and purification via its hydrochloride salt.

Potential Impurities: The primary route to this compound involves the reduction of 4-nitro-3-hydroxybenzoic acid. Potential impurities arising from this synthesis may include the starting material (4-nitro-3-hydroxybenzoic acid), byproducts from incomplete reduction, and residual catalysts (e.g., tin or palladium). Colored impurities are also common, necessitating decolorization steps.

Purification Protocols

Two effective methods for the purification of this compound are detailed below.

2.1. Method 1: Recrystallization from Aqueous Solution

Recrystallization is a widely used technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool, the compound of interest will crystallize out, leaving the impurities dissolved in the solvent.

2.2. Method 2: Purification via the Hydrochloride Salt

This method involves converting the amphoteric this compound into its hydrochloride salt, which can be purified by recrystallization. The purified salt is then neutralized to precipitate the pure free amino acid. This technique is particularly effective for removing basic impurities.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the purification protocols.

ParameterRecrystallization from WaterPurification via Hydrochloride SaltReference(s)
Starting Material Crude this compoundCrude this compound[1]
Purity (Initial) Not specifiedNot specified
Purification Yield ~60%>90% (for the isomer)[1]
Purity (Final) Not specified>99% (for the isomer)
Key Reagents Water, Activated Carbon (optional)Hydrochloric Acid, Sodium Acetate (B1210297), Water, Activated Carbon[1][2]

Note: Data for the hydrochloride salt purification is based on protocols for the closely related isomer, 3-amino-4-hydroxybenzoic acid, and serves as a representative example.

Experimental Protocols

4.1. Detailed Protocol for Recrystallization from Water

  • Dissolution: In a suitable flask, add 10 g of crude this compound to approximately 100-150 mL of deionized water. Heat the suspension to boiling with continuous stirring. Add more hot water in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add 0.1-0.2 g of activated carbon to the solution. Reheat the solution to boiling for 5-10 minutes with stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

4.2. Detailed Protocol for Purification via the Hydrochloride Salt

  • Formation of the Hydrochloride Salt: Dissolve 10 g of crude this compound in 200 mL of dilute hydrochloric acid by heating on a water bath.[1]

  • Decolorization: Add 0.5 g of activated carbon to the hot solution and stir for 15 minutes.

  • Hot Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization of the Salt: Concentrate the filtrate by heating until crystals of the hydrochloride salt begin to form.[1] Allow the solution to cool to room temperature, and then in an ice bath to complete crystallization.

  • Isolation of the Salt: Collect the hydrochloride salt crystals by vacuum filtration and wash with a small amount of cold, dilute hydrochloric acid.

  • Precipitation of the Free Amino Acid: Dissolve the purified hydrochloride salt in a minimal amount of warm water.[1] Add a concentrated solution of sodium acetate dropwise with stirring until the pH is adjusted to between 6 and 7.[2]

  • Isolation and Drying: The free this compound will precipitate out of the solution. Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70°C.[2]

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the purity of this compound.

Typical HPLC Conditions:

ParameterValueReference(s)
Column Agilent SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent[2]
Mobile Phase Acetonitrile:Water (pH adjusted to 4.0 with a suitable buffer) = 1:1[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 254 nm[2]
Injection Volume 10 µL

Visualized Workflows

The following diagrams illustrate the purification protocols.

Recrystallization_Workflow Crude Crude this compound Dissolution Dissolve in Hot Water Crude->Dissolution Decolorization Add Activated Carbon (Optional) Dissolution->Decolorization HotFiltration Hot Filtration Decolorization->HotFiltration Crystallization Cool to Crystallize HotFiltration->Crystallization Removes Insoluble Impurities & Carbon Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Pure Pure this compound Drying->Pure

Caption: Recrystallization Workflow for this compound.

Hydrochloride_Salt_Purification Crude Crude this compound SaltFormation Dissolve in HCl (aq) Crude->SaltFormation Decolorization Add Activated Carbon SaltFormation->Decolorization HotFiltration1 Hot Filtration Decolorization->HotFiltration1 CrystallizeSalt Crystallize Hydrochloride Salt HotFiltration1->CrystallizeSalt Removes Carbon & Impurities IsolateSalt Isolate Salt CrystallizeSalt->IsolateSalt Redissolve Redissolve in Water IsolateSalt->Redissolve Neutralize Neutralize with Sodium Acetate Redissolve->Neutralize Precipitate Precipitate Pure Product Neutralize->Precipitate IsolatePure Isolate & Dry Pure Product Precipitate->IsolatePure PureProduct Pure this compound IsolatePure->PureProduct

References

Solubility Profile of 4-Amino-3-hydroxybenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-3-hydroxybenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and other research and development activities. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in a range of common organic solvents. The data is presented to facilitate easy comparison for solvent selection in various applications.

SolventSolvent TypeQuantitative SolubilityQualitative SolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO)Polar Aprotic125 mg/mLSolubleNot Specified
ChloroformNon-PolarData Not AvailableSoluble[1][2]Not Specified
DichloromethanePolar AproticData Not AvailableSolubleNot Specified
Ethyl AcetatePolar AproticData Not AvailableSolubleNot Specified
AcetonePolar AproticData Not AvailableSolubleNot Specified
Aqueous EthanolPolar ProticData Not AvailableSoluble[1][2]Not Specified
MethanolPolar ProticData Not AvailableSlightly Soluble[2]Not Specified
WaterPolar ProticData Not AvailablePartly Miscible[1][2]Not Specified

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5][6][7] The following protocol is a standard procedure that can be adapted for the determination of this compound solubility in various organic solvents.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or incubator with shaking capabilities

  • Constant temperature bath or environmental chamber

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient amount of time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.

3. Data Reporting:

  • Solubility should be reported in standard units such as mg/mL, g/100 g of solvent, or molarity (mol/L).

  • The temperature at which the solubility was determined must be clearly stated.

  • The analytical method used for concentration determination should be specified.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

experimental_workflow start Start: Solubility Determination prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Sedimentation) equilibrate->separate filter Filter Supernatant (e.g., 0.45 µm syringe filter) separate->filter analyze Analyze Solute Concentration (HPLC or UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate standards Prepare Standard Solutions calibration Generate Calibration Curve standards->calibration calibration->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of this compound.

References

Mass Spectrometry Analysis of 4-Amino-3-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-Amino-3-hydroxybenzoic acid (4,3-AHBA), a pivotal intermediate in pharmaceutical synthesis and a precursor for high-performance polymers.[1][2] This document outlines detailed experimental protocols, data presentation for quantitative analysis, and a visualization of its metabolic pathway.

Introduction

This compound (C₇H₇NO₃, molar mass: 153.14 g/mol ) is a derivative of benzoic acid with significant applications in drug development and biochemical research.[1] Its role as a building block for diverse pharmaceutical compounds and its involvement in microbial metabolism underscore the need for robust analytical methods for its detection and quantification.[1][3][4] Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for the analysis of 4,3-AHBA in complex biological matrices.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of similar small aromatic compounds, such as hydroxybenzoic acids and their derivatives, and can be adapted for 4,3-AHBA.[5][6][7]

Sample Preparation

Effective sample preparation is critical to remove interfering substances and enrich the analyte of interest.

2.1.1. Protein Precipitation

This method is suitable for initial screening and rapid analysis of biological samples like plasma or cell culture supernatants.[8]

  • To 50 µL of sample (plasma, urine, or cell lysate), add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., an isotope-labeled 4,3-AHBA).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.2. Solid-Phase Extraction (SPE)

For cleaner extracts and lower limits of quantification, a mixed-mode SPE is recommended.[7]

  • Condition a mixed-mode SPE cartridge (e.g., C18 and anion exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated sample (acidified with formic acid) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elute the analyte with 1 mL of methanol containing 5% formic acid.

  • Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

2.2.1. Chromatographic Conditions

Reversed-phase chromatography is typically employed for the separation of small aromatic acids.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2.2. Mass Spectrometry Conditions

Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated. Given the presence of a carboxylic acid and an amino group, positive ion mode is likely to provide good sensitivity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation and Quantitative Analysis

Accurate quantification is achieved using a calibration curve prepared with known concentrations of 4,3-AHBA. The following tables provide examples of quantitative performance that can be expected, based on the analysis of structurally similar compounds like 3-hydroxyanthranilic acid.[9][10]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Correlation Coefficient (r²)
3-Hydroxyanthranilic acid1.2 - 50002.41.0>0.99

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
3-Hydroxyanthranilic acidLow QC (5)< 10< 1288 - 112
Mid QC (50)< 8< 1092 - 108
High QC (4000)< 7< 995 - 105

Fragmentation Pattern

The fragmentation pattern in mass spectrometry provides structural information. For this compound (precursor ion m/z 154 in positive mode), the expected fragmentation would involve the loss of small neutral molecules. A plausible fragmentation pathway is the loss of water (H₂O) from the protonated molecule, followed by the loss of carbon monoxide (CO).

  • Precursor Ion [M+H]⁺ : m/z 154

  • Primary Fragment : Loss of H₂O (-18 Da) -> m/z 136

  • Secondary Fragment : Loss of CO (-28 Da) from m/z 136 -> m/z 108

The following diagram illustrates a proposed experimental workflow for the analysis of 4,3-AHBA.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Sample->Protein_Precipitation SPE Solid-Phase Extraction (Mixed-Mode) Biological_Sample->SPE LC_Separation LC Separation (C18 Column) Protein_Precipitation->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Fig. 1: Experimental workflow for 4,3-AHBA analysis.

Metabolic Pathway

In certain microorganisms, such as Bordetella sp. strain 10d, this compound is metabolized through a modified meta-cleavage pathway.[3][11] This pathway involves a series of enzymatic reactions that ultimately lead to the production of pyruvate.[4][11]

The diagram below illustrates the key steps in the metabolic degradation of 4,3-AHBA in Bordetella sp. strain 10d.

metabolic_pathway AHBA This compound ACMS 2-Amino-5-carboxymuconic 6-semi-aldehyde AHBA->ACMS Dioxygenase HMS 2-Hydroxymuconic 6-semialdehyde ACMS->HMS Deaminase & Decarboxylation OXA 4-Oxalocrotonic acid HMS->OXA Dehydrogenase OPE 2-Oxopent-4-enoic acid OXA->OPE Decarboxylase HOV 4-Hydroxy-2-oxovaleric acid OPE->HOV Hydratase PYR Pyruvic acid HOV->PYR Aldolase

Fig. 2: Metabolic pathway of 4,3-AHBA in Bordetella sp.

Conclusion

The mass spectrometry-based methods outlined in this guide provide a robust framework for the sensitive and selective analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the expected quantitative performance, offer a solid starting point for researchers in pharmaceutical development and metabolic studies. The provided diagrams of the experimental workflow and the metabolic pathway of 4,3-AHBA serve as valuable visual aids for understanding the analytical process and the biological fate of this important compound.

References

4-Amino-3-hydroxybenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-hydroxybenzoic acid (CAS No. 2374-03-0), a versatile aromatic compound with significant applications in pharmaceuticals, biomanufacturing, and materials science. This document details its physicochemical properties, biological activities, and established experimental protocols for its synthesis and analysis. Particular emphasis is placed on its role as an intermediate in drug development, its microbial production, and its function as a precursor to high-performance polymers.

Core Chemical and Physical Properties

This compound is a disubstituted benzoic acid derivative. Its chemical structure, featuring both an amino and a hydroxyl group on the benzene (B151609) ring, imparts it with unique reactivity and functionality.

PropertyValueReference
CAS Number 2374-03-0
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Hydroxy-4-aminobenzoic acid, 3-Hydroxy PABA, (4-Carboxy-2-hydroxyphenyl)amine[2]
Appearance Yellow-brown to brown crystalline powder[2][3]
Melting Point 211-215 °C[4]
Boiling Point 385.7 °C at 760 mmHg[2]
Solubility Slightly soluble in DMSO and methanol. Partly miscible in water. Soluble in chloroform (B151607) and aqueous ethanol.[3]
pKa 4.74 ± 0.10 (Predicted)[3]

Biological Activity and Therapeutic Potential

This compound has emerged as a molecule of interest in drug discovery due to its diverse biological activities. It serves as a crucial building block for the synthesis of more complex pharmacologically active compounds and has demonstrated intrinsic inhibitory and antimicrobial properties.

Enzyme Inhibition

EGFR and HER2 Inhibition: this compound has been identified as an inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5] These receptor tyrosine kinases are key components of signaling pathways that regulate cell growth and proliferation, and their overactivity is implicated in the development of various cancers.[6][7] The inhibitory action of this compound on EGFR and HER2 suggests its potential as a scaffold for the development of novel anti-cancer therapeutics.[5]

Cytochrome P450 Inhibition: The compound has also been shown to inhibit cytochrome P450 (CYP) enzymes.[5] These enzymes are central to the metabolism of a vast array of drugs and xenobiotics.[8][9][10][11] Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapies. Understanding the inhibitory profile of compounds like this compound is therefore critical in drug development to avoid potential adverse effects.

Antifungal Activity

In vitro studies have demonstrated the efficacy of this compound as an antifungal agent, particularly against Candida albicans, a prevalent opportunistic fungal pathogen in humans.[5] This activity highlights its potential for the development of new treatments for fungal infections, which are a growing concern, especially in immunocompromised patients.[12]

Applications in Synthesis and Biotechnology

The unique chemical structure of this compound makes it a valuable precursor in both chemical synthesis and biotechnological production processes.

Pharmaceutical Synthesis

As a pivotal intermediate, this compound is utilized in the synthesis of a variety of pharmaceutical compounds.[13] Notably, it is a key component in the preparation of sphingosine (B13886) kinase inhibitors, a class of drugs being investigated for their therapeutic potential in inflammatory diseases and cancer.[4]

Polymer Chemistry

This compound is a monomer precursor for the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[14][15][16] The presence of both an o-aminophenol moiety and a carboxylic acid group allows for the formation of the benzoxazole (B165842) ring structure that characterizes these robust materials.

Microbial Production

Recent advancements in metabolic engineering have enabled the sustainable production of this compound from renewable feedstocks like glucose. Strains of Corynebacterium glutamicum have been successfully engineered to synthesize the compound through the introduction of a 3-hydroxylation step for 4-aminobenzoic acid (4-ABA).[17][18][19] This biotechnological route offers a greener alternative to traditional chemical synthesis.

Glucose Glucose Shikimate_Pathway Shikimate_Pathway 4_ABA 4_ABA Shikimate_Pathway->4_ABA Biosynthesis Engineered_C_glutamicum Engineered_C_glutamicum 4_ABA->Engineered_C_glutamicum Substrate 4_Amino_3_hydroxybenzoic_acid 4_Amino_3_hydroxybenzoic_acid Engineered_C_glutamicum->4_Amino_3_hydroxybenzoic_acid 3-hydroxylation 4_Amino_3_hydroxybenzoic_acid 4_Amino_3_hydroxybenzoic_acid 2_hydroxymuconic_6_semialdehyde 2_hydroxymuconic_6_semialdehyde 4_oxalocrotonic_acid 4_oxalocrotonic_acid 2_hydroxymuconic_6_semialdehyde->4_oxalocrotonic_acid Dehydrogenase 2_oxopent_4_enoic_acid 2_oxopent_4_enoic_acid 4_oxalocrotonic_acid->2_oxopent_4_enoic_acid Decarboxylase 4_hydroxy_2_oxovaleric_acid 4_hydroxy_2_oxovaleric_acid 2_oxopent_4_enoic_acid->4_hydroxy_2_oxovaleric_acid Hydratase Pyruvic_acid Pyruvic_acid 4_hydroxy_2_oxovaleric_acid->Pyruvic_acid Start Starting Material: 4-nitro-3-hydroxybenzoic acid Reaction Heat with concentrated HCl and Tin (Sn) Precipitation Formation of double tin salt precipitate Reaction->Precipitation Filtration1 Filter the precipitate Precipitation->Filtration1 Dissolution Dissolve in warm water Filtration1->Dissolution Sulfide_Treatment Treat with Hydrogen Sulfide (H₂S) to remove tin Dissolution->Sulfide_Treatment Filtration2 Filter to remove tin sulfide Sulfide_Treatment->Filtration2 Concentration Concentrate the filtrate to crystallize hydrochloride salt Filtration2->Concentration Filtration3 Filter the hydrochloride salt Concentration->Filtration3 Free_Base Dissolve in water and add sodium acetate (B1210297) to precipitate the free base Filtration3->Free_Base Final_Product Final Product: This compound Free_Base->Final_Product

References

A Technical Guide to the Microbial Biosynthesis of 4-Amino-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of 4-Amino-3-hydroxybenzoic acid (4,3-AHBA), a valuable precursor for high-performance polybenzoxazole (PBO) polymers. The guide details the engineered metabolic pathway in Corynebacterium glutamicum, presents key production data, and offers detailed experimental protocols for strain development and analysis.

Introduction

This compound (4,3-AHBA) is a non-proteinogenic amino acid with significant potential as a monomer for the synthesis of PBO, a class of materials known for their exceptional thermal stability and mechanical strength.[1] Traditional chemical synthesis of such specialty chemicals often relies on petroleum-based feedstocks. The microbial production of 4,3-AHBA from renewable resources like glucose presents a sustainable and attractive alternative.[1] This guide focuses on the successful engineering of Corynebacterium glutamicum, an industrially relevant bacterium, for the gram-scale production of 4,3-AHBA.

Biosynthetic Pathway of 4,3-AHBA in Engineered Corynebacterium glutamicum

The biosynthesis of 4,3-AHBA in engineered C. glutamicum is achieved through the introduction of a heterologous enzyme into the host's native aromatic amino acid biosynthesis pathway. The core strategy involves the 3-hydroxylation of the precursor 4-aminobenzoic acid (4-ABA), which is naturally synthesized by the bacterium from the shikimate pathway.[1]

The key steps in the engineered pathway are:

  • Shikimate Pathway : Glucose is converted through a series of enzymatic reactions to chorismic acid, a central precursor for aromatic compounds.[1]

  • 4-ABA Synthesis : Chorismic acid is converted to 4-amino-4-deoxychorismate (ADC) by ADC synthase, and subsequently to 4-ABA by ADC lyase.[1]

  • 3-Hydroxylation of 4-ABA : A heterologous 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH) is introduced to catalyze the final conversion of 4-ABA to 4,3-AHBA.[1]

4,3-AHBA Biosynthetic Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Chorismic_Acid Chorismic Acid Shikimate_Pathway->Chorismic_Acid 4-ABA 4-Aminobenzoic Acid (4-ABA) Chorismic_Acid->4-ABA ADC Synthase, ADC Lyase 4,3-AHBA This compound (4,3-AHBA) 4-ABA->4,3-AHBA 4-Hydroxybenzoate 3-Hydroxylase (PHBH) (heterologous)

Biosynthetic pathway for 4,3-AHBA production in engineered C. glutamicum.

Quantitative Data on 4,3-AHBA Production

The production of 4,3-AHBA has been successfully demonstrated in fed-batch cultures of engineered C. glutamicum. The tables below summarize the key quantitative data from these studies, highlighting the performance of different mutant strains of the PHBH enzyme from Caulobacter vibrioides (CvPHBH).

Table 1: Production of 4,3-AHBA in Fed-Batch Culture with Nutrient-Rich Medium

StrainKey Enzyme Mutant4,3-AHBA Titer (g/L)4-ABA Titer (g/L)Glucose Consumption (g/L)Yield (g 4,3-AHBA / g glucose)Culture Time (h)
KN034CvPHBHM106A/T294S13.50.059187.50.07275

Data sourced from Nonaka et al., 2023.[1]

Table 2: Production of 4,3-AHBA in Fed-Batch Culture with Chemically Defined Medium

StrainKey Enzyme Mutant4,3-AHBA Titer (g/L)Yield (C-mol%)Theoretical Max. Yield (C-mol%)
KN034CvPHBHM106A/T294S10.39.876.8

Data sourced from Nonaka et al., 2023.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and analysis of 4,3-AHBA producing strains of C. glutamicum.

Construction of Recombinant C. glutamicum

The following workflow outlines the general procedure for constructing the engineered strains.

Strain Construction Workflow A Gene Synthesis & Codon Optimization (e.g., CvPHBH) B Cloning into E. coli-C. glutamicum Shuttle Vector A->B C Transformation into E. coli for Plasmid Amplification B->C D Plasmid Extraction and Verification C->D E Electroporation into C. glutamicum D->E F Selection of Transformants on Selective Media E->F G Verification of Recombinant Strain F->G

General workflow for the construction of recombinant C. glutamicum strains.

Protocol:

  • Gene Synthesis and Cloning : The gene encoding the desired PHBH (e.g., from Caulobacter vibrioides) is synthesized with codon optimization for C. glutamicum. The synthesized gene is then cloned into an appropriate E. coli-C. glutamicum shuttle vector, such as pKCG_Ptuf_T1, under the control of a strong constitutive promoter (e.g., Ptuf).

  • Transformation of E. coli : The ligation product is transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid amplification. Transformants are selected on LB agar (B569324) plates containing the appropriate antibiotic.

  • Plasmid Preparation and Verification : Plasmids are extracted from overnight cultures of the selected E. coli transformants using a commercial miniprep kit. The integrity of the cloned gene is verified by restriction digestion and Sanger sequencing.

  • Electroporation of C. glutamicum : The verified plasmid is introduced into competent C. glutamicum cells via electroporation.

  • Selection and Verification of Recombinant Strains : Transformants are selected on appropriate agar plates containing the selective antibiotic. The presence of the plasmid in the recombinant C. glutamicum is confirmed by colony PCR and plasmid extraction.

Site-Directed and Random Mutagenesis of CvPHBH

Site-Directed Mutagenesis:

  • Primer Design : Design primers incorporating the desired nucleotide changes to introduce specific amino acid substitutions in the active site of CvPHBH.

  • PCR Amplification : Perform PCR using the plasmid carrying the wild-type CvPHBH gene as a template and the mutagenic primers.

  • Template Removal : Digest the parental, methylated template DNA with a methylation-dependent restriction enzyme (e.g., DpnI).

  • Transformation : Transform the nuclease-treated PCR product into competent E. coli cells.

  • Screening and Sequencing : Screen the resulting colonies for the desired mutation by sequencing the CvPHBH gene.

Random Mutagenesis (Error-Prone PCR):

  • Error-Prone PCR : Amplify the CvPHBH gene under conditions that promote a higher error rate of the DNA polymerase. This can be achieved by using a polymerase with low fidelity, imbalanced dNTP concentrations, or the addition of MnCl2.

  • Library Construction : Clone the library of mutated CvPHBH genes into the expression vector.

  • Transformation : Transform the library into C. glutamicum.

  • High-Throughput Screening : Screen the resulting mutant library for improved 4,3-AHBA production using the laccase-mediated colorimetric assay described below.

Laccase-Mediated Colorimetric Assay for High-Throughput Screening

This assay enables the rapid screening of PHBH mutants by detecting the presence of 4,3-AHBA in the culture supernatant.[1] The principle is based on the laccase-catalyzed oxidation of 4,3-AHBA, which results in a colored product that can be quantified spectrophotometrically.[1]

Protocol:

  • Cultivation of Mutants : Inoculate the individual mutants from the C. glutamicum library into a 96-well deep-well plate containing a suitable production medium with glucose. Incubate with shaking for a defined period (e.g., 48-72 hours) to allow for cell growth and 4,3-AHBA production.

  • Sample Preparation : Centrifuge the 96-well plate to pellet the cells.

  • Colorimetric Reaction : In a new 96-well microplate, mix a small volume of the culture supernatant from each well with a reaction buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.5) containing laccase.

  • Measurement : Immediately measure the absorbance of the resulting orange-yellow solution at approximately 446 nm using a microplate reader.[1]

  • Selection of Improved Mutants : Identify the wells with the highest absorbance, as this corresponds to a higher concentration of 4,3-AHBA. These selected mutants are then subjected to further analysis and sequencing.

Fed-Batch Fermentation for 4,3-AHBA Production

Protocol:

  • Seed Culture Preparation : Inoculate a single colony of the engineered C. glutamicum strain into a seed culture medium and incubate overnight.

  • Bioreactor Setup : Prepare a bioreactor with either a nutrient-rich medium (e.g., CGTG15) or a chemically defined medium (e.g., CGXII) containing an initial concentration of glucose.

  • Inoculation : Inoculate the bioreactor with the seed culture to a starting optical density (OD600) of approximately 1.0.

  • Fermentation Conditions : Maintain the culture at a constant temperature (e.g., 30°C) and pH (e.g., 7.0, controlled with aqueous ammonia). Control the dissolved oxygen (DO) level at a setpoint (e.g., 20% of air saturation) by adjusting the agitation speed and aeration rate.

  • Fed-Batch Strategy : After the initial glucose is depleted, feed a concentrated glucose solution to the bioreactor to maintain a low glucose concentration. The feeding rate can be adjusted based on the monitoring of glucose levels.

  • Sampling and Analysis : Periodically take samples from the bioreactor to measure cell density (OD600), glucose concentration, and the concentrations of 4-ABA and 4,3-AHBA using HPLC.

  • Harvest : Continue the fermentation until the desired production titer is reached or production ceases.

HPLC Analysis of 4,3-AHBA

Protocol:

  • Sample Preparation : Centrifuge the culture samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC System : Use a standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase : A typical mobile phase consists of a gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection : Monitor the elution of compounds at a wavelength of approximately 280 nm.

  • Quantification : Prepare a standard curve using known concentrations of pure 4,3-AHBA and 4-ABA. Quantify the concentrations in the samples by comparing their peak areas to the standard curve.

Conclusion

The microbial biosynthesis of 4,3-AHBA in engineered Corynebacterium glutamicum represents a significant advancement in the sustainable production of precursors for high-performance polymers. Through a combination of metabolic engineering, enzyme evolution, and optimized fermentation strategies, gram-scale production of 4,3-AHBA from glucose has been achieved. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field to further develop and optimize this promising bioproduction platform.

References

Enzymatic Synthesis of 4-Amino-3-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 4-Amino-3-hydroxybenzoic acid (4,3-AHBA), a valuable non-proteinogenic amino acid. 4,3-AHBA serves as a precursor for high-performance materials like polybenzoxazoles (PBO), which are noted for their exceptional thermal stability and mechanical strength.[1][2] This document details the biosynthetic pathways, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the synthesis process.

Biosynthetic Pathway for this compound

The most effective reported method for the enzymatic synthesis of 4,3-AHBA involves a metabolically engineered pathway in the bacterium Corynebacterium glutamicum.[1][3] This strategy leverages the host's natural shikimate pathway to produce the precursor 4-aminobenzoic acid (4-ABA), followed by a final, targeted hydroxylation step.

The core of this engineered pathway is the introduction of a heterologous 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH). While wild-type PHBH enzymes show low efficacy in converting 4-ABA, specific mutants have been identified that efficiently catalyze the 3-hydroxylation of 4-ABA to yield 4,3-AHBA.[2] The synthesis starts from glucose, a renewable carbon source, making it an attractive method for sustainable chemical production.[1][3]

The pathway can be summarized as follows:

  • Glucose Uptake and Glycolysis: Glucose is converted to phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P).

  • Shikimate Pathway: The native C. glutamicum pathway synthesizes chorismate from PEP and E4P.

  • 4-ABA Synthesis: Chorismate is converted to 4-ABA. To enhance this step, key genes in the 4-ABA biosynthetic pathway are often overexpressed.[4]

  • Hydroxylation of 4-ABA: A mutated PHBH enzyme, such as CvPHBHM106A/T294S from Caulobacter vibrioides, hydroxylates 4-ABA at the 3-position to produce the final product, 4,3-AHBA.[2]

Below is a diagram illustrating this artificial biosynthetic pathway.

Biosynthetic_Pathway_4_3_AHBA cluster_glycolysis Central Metabolism cluster_shikimate Engineered Pathway in C. glutamicum Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose 4-Phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway Chorismate Chorismate PEP->Chorismate E4P->Chorismate ABA 4-Aminobenzoic Acid (4-ABA) Chorismate->ABA Enhanced Expression (e.g., Ptuf promoter) AHBA This compound (4,3-AHBA) ABA->AHBA Heterologous Enzyme CvPHBH (mutant)

Caption: Artificial biosynthetic pathway for 4,3-AHBA production from glucose in C. glutamicum.[4]

Quantitative Data Summary

The production of 4,3-AHBA has been successfully demonstrated on a gram-scale using fed-batch fermentation of engineered C. glutamicum strains. The tables below summarize the key production metrics and enzyme kinetics.

Table 1: Production of 4,3-AHBA in Engineered C. glutamicum
Strain / ConditionTiter (g/L)Precursor (4-ABA) Titer (g/L)Yield (g/g glucose)Reference
KN034 in CGTG15 Medium (Fed-batch)13.50.0590.072[2]
KN034 in CGXII Medium (Fed-batch)10.3Not Reported0.071[2]

Note: Strain KN034 expresses the CvPHBHM106A/T294S mutant and has an enhanced 4-ABA biosynthetic pathway.

Table 2: Kinetic Properties of Related Enzymes

While the primary synthesis pathway relies on a mutated PHBH, other studies have characterized enzymes involved in the metabolism of 4,3-AHBA, which can inform enzyme selection and engineering efforts.

EnzymeSubstrateKm (µM)Vmax (µmol·min-1·mg-1)Source OrganismReference
4-amino-3-hydroxybenzoate 2,3-dioxygenaseThis compound3512Bordetella sp. strain 10d[5]

Experimental Protocols

This section provides a detailed methodology for the production and analysis of 4,3-AHBA based on published studies involving engineered C. glutamicum.

Strain and Culture Conditions
  • Microorganism: Corynebacterium glutamicum strain KN034, engineered with an enhanced 4-ABA pathway and expressing the Caulobacter vibrioides 4-hydroxybenzoate 3-hydroxylase mutant (CvPHBHM106A/T294S).[2]

  • Seed Culture: Inoculate a single colony into a test tube containing 4 mL of nutrient-rich CGTG15 medium. Incubate at 30°C for 12 hours with shaking.

  • Pre-Culture: Transfer the seed culture to a 500 mL baffled flask containing 50 mL of CGTG15 medium. Incubate at 30°C for 12 hours with shaking at 120 rpm.

Fed-Batch Fermentation
  • Bioreactor Setup: Use a 1-L jar fermentor with an initial culture volume of 60 mL of CGTG15 medium.

  • Inoculation: Inoculate the fermentor with the pre-culture to an initial optical density at 600 nm (OD600) of approximately 1.0.

  • Fermentation Parameters:

    • Temperature: Maintain at 30°C.

    • pH: Control at 7.0 by automatic addition of 2 M NaOH.

    • Aeration: Supply sterile air at a rate of 1 L/min.

    • Agitation: Maintain at 800 rpm to ensure dissolved oxygen is not depleted.

  • Feeding: After the initial glucose is consumed, supply a feeding solution containing 500 g/L glucose to maintain the glucose concentration in the medium.

  • Sampling: Collect culture samples at regular intervals to measure OD600, glucose concentration, and product concentrations.[2]

Product Analysis
  • Sample Preparation: Centrifuge the culture samples at 15,000 × g for 10 minutes to pellet the cells. Collect the supernatant for analysis.

  • Quantification: Analyze the concentrations of 4,3-AHBA and 4-ABA in the supernatant using High-Performance Liquid Chromatography (HPLC).

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Detection: UV detector at an appropriate wavelength.

    • Standard Curve: Prepare standard curves for 4,3-AHBA and 4-ABA for accurate quantification.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the enzymatic production of 4,3-AHBA, from strain preparation to final product analysis.

Experimental_Workflow A Strain Preparation (Engineered C. glutamicum) B Seed Culture (12h, 30°C) A->B C Pre-Culture (50 mL, 12h, 30°C) B->C D Fed-Batch Fermentation (1-L Bioreactor, pH 7.0, 30°C) C->D E Regular Sampling D->E F Sample Processing (Centrifugation) E->F G Supernatant Analysis (HPLC) F->G H Data Interpretation (Titer, Yield Calculation) G->H

Caption: General experimental workflow for 4,3-AHBA production and analysis.

References

The Diverse Biological Activities of 4-Amino-3-hydroxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxybenzoic acid, a disubstituted benzoic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their antibacterial, antifungal, and anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the modification of the parent molecule, this compound. Common synthetic strategies involve the derivatization of the amino, hydroxyl, or carboxylic acid functional groups to generate esters, amides, Schiff bases, and other analogues.

A general route for the synthesis of this compound involves the nitration of 3-hydroxybenzoic acid to yield 3-hydroxy-4-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group.[1] The resulting this compound can then be further modified. For instance, Schiff base derivatives can be prepared by condensing the amino group with various aromatic aldehydes.

Antibacterial Activity

Derivatives of this compound have demonstrated notable potential as antibacterial agents. The introduction of different substituents on the aromatic ring and modifications of the functional groups can significantly influence their activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Data

While extensive quantitative data for a wide range of this compound derivatives is still an area of active research, studies on related aminobenzoic acid derivatives provide valuable insights into their potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some representative aminobenzoic acid derivatives against various bacterial strains.

Derivative TypeBacterial StrainMIC (µg/mL)Reference
Schiff Base of p-aminobenzoic acidStaphylococcus aureus12.5 - 200[2]
Bacillus subtilis6.25 - 100[2]
Escherichia coli25 - 200[2]
Ester of p-aminobenzoic acidStaphylococcus aureus>200[2]
Bacillus subtilis>200[2]
Escherichia coli>200[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The antibacterial activity of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

G prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds in Broth prep_compounds->inoculate incubate Incubate Plates (37°C for 18-24h) inoculate->incubate read_results Determine MIC (Lowest concentration with no visible growth) incubate->read_results G seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals with DMSO add_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calc_ic50 Calculate IC50 Value measure_abs->calc_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K HER2->PI3K Activates Ras Ras HER2->Ras Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Amino-3-hydroxybenzoic acid derivative Inhibitor->HER2 Inhibits G RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis PTEN PTEN PTEN->PIP3 Dephosphorylates G RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

References

The Metabolic Pathway of 4-Amino-3-hydroxybenzoic Acid in Bordetella sp. strain 10d: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathway of 4-Amino-3-hydroxybenzoic acid (4,3-AHBA) as elucidated in Bordetella sp. strain 10d. This pathway is a novel variant of the modified meta-cleavage pathway for 2-aminophenols and is of significant interest for bioremediation and biocatalysis. This document details the sequential enzymatic reactions, presents key quantitative data, outlines the experimental protocols used for its characterization, and provides visual diagrams of the pathway and experimental workflows.

Core Metabolic Pathway

Bordetella sp. strain 10d metabolizes this compound through a dehydrogenative route, converting it to central metabolites. The pathway is initiated by an extradiol ring cleavage, followed by deamination, dehydrogenation, tautomerization, decarboxylation, and hydration, ultimately yielding pyruvic acid.[1][2][3]

A critical characteristic of this pathway in Bordetella sp. strain 10d is the metabolism of 2-hydroxymuconic 6-semialdehyde via a dehydrogenative route, rather than a hydrolytic one, which distinguishes it from other modified meta-cleavage pathways.[1][3]

Data Presentation: Enzyme Characteristics

The enzymes of the 4,3-AHBA metabolic pathway in Bordetella sp. strain 10d have been purified and characterized. The following tables summarize the key quantitative data for these enzymes.

Table 1: Kinetic and Physical Properties of Enzymes in the 4,3-AHBA Pathway.

Enzyme EC Number Substrate K_m (µM) V_max (µmol·min⁻¹·mg⁻¹) Molecular Mass (kDa) Subunit Composition
4-Amino-3-hydroxybenzoate 2,3-dioxygenase 1.13.11.n/a This compound 35 12 40 2 identical 21-kDa subunits
2-Amino-5-carboxymuconic 6-semialdehyde deaminase 3.5.99.n/a 2-Amino-5-carboxymuconic 6-semialdehyde N/A N/A N/A N/A
2-Hydroxymuconic 6-semialdehyde dehydrogenase 1.2.1.85 2-Hydroxymuconic 6-semialdehyde N/A N/A N/A N/A
4-Oxalocrotonate tautomerase 5.3.2.6 4-Oxalocrotonate N/A N/A N/A N/A
4-Oxalocrotonate decarboxylase 4.1.1.77 4-Oxalocrotonate N/A N/A N/A N/A
2-Oxopent-4-enoate (B1242333) hydratase 4.2.1.80 2-Oxopent-4-enoate N/A N/A N/A N/A

N/A: Data not available in the reviewed literature for the specific enzyme from Bordetella sp. strain 10d.

Table 2: Purification of 4-Amino-3-hydroxybenzoate 2,3-dioxygenase.

Purification Step Total Protein (mg) Total Activity (U) Specific Activity (U/mg) Yield (%) Fold Purification
Crude extract 2,800 280 0.10 100 1
Ammonium (B1175870) sulfate (B86663) 1,100 250 0.23 89 2.3
DEAE-Toyopearl 120 190 1.6 68 16
Phenyl-Toyopearl 25 150 6.0 54 60
Superdex 200 6.0 66 11 24 110

Data adapted from Takenaka et al., 2002.[4]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of the 4,3-AHBA pathway in Bordetella sp. strain 10d.

Bacterial Strain and Cultivation
  • Strain: Bordetella sp. strain 10d.[1]

  • Growth Medium: Basal medium containing 0.12% (w/v) this compound as the sole source of carbon, nitrogen, and energy.[1]

  • Cultivation Conditions: The strain is cultured until the late-exponential phase for subsequent cell extract preparation and enzyme purification.[1]

Preparation of Cell Extracts
  • Harvest cells from the culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 100 mM sodium-potassium phosphate (B84403) buffer, pH 7.5).

  • Resuspend the cells in the same buffer and disrupt by sonication or other cell lysis methods.

  • Centrifuge the lysate at high speed to remove cell debris. The resulting supernatant is the crude cell extract.

Enzyme Purification

A general workflow for enzyme purification involves sequential chromatography steps. The specific protocol for 4-Amino-3-hydroxybenzoate 2,3-dioxygenase is detailed below as a representative example.

  • Step 1: Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to a specific saturation percentage. Collect the precipitate by centrifugation and dissolve in a minimal amount of buffer.

  • Step 2: Anion Exchange Chromatography: Apply the dissolved protein fraction to a DEAE-Toyopearl (or similar) column. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., NaCl).

  • Step 3: Hydrophobic Interaction Chromatography: Pool the active fractions and apply to a Phenyl-Toyopearl (or similar) column. Elute with a decreasing salt gradient.

  • Step 4: Gel Filtration Chromatography: Further purify the active fractions on a Superdex 200 (or similar) gel filtration column to separate proteins based on size.

Enzyme Assays
  • 4-Amino-3-hydroxybenzoate 2,3-dioxygenase: The activity is measured by monitoring the rate of oxygen consumption using an oxygen electrode. The reaction mixture contains the substrate (4,3-AHBA) in a suitable buffer (e.g., phosphate buffer, pH 7.5) and the enzyme solution.[4]

  • 2-Amino-5-carboxymuconic 6-semialdehyde deaminase: This enzyme's activity is determined in a coupled assay with 4-amino-3-hydroxybenzoate 2,3-dioxygenase. The formation of 2-hydroxymuconic 6-semialdehyde is monitored spectrophotometrically at 375 nm.[5]

  • NAD⁺-dependent 2-Hydroxymuconic 6-semialdehyde dehydrogenase: The activity is measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH. The reaction mixture contains 2-hydroxymuconic 6-semialdehyde, NAD⁺, and the enzyme in a suitable buffer.[1]

  • 4-Oxalocrotonate tautomerase: The activity is determined by measuring the decrease in absorbance of the enol form of 4-oxalocrotonate.

  • 4-Oxalocrotonate decarboxylase: The activity is assayed by monitoring the substrate-dependent production of CO₂ or the formation of the product, 2-oxopent-4-enoate.

  • 2-Oxopent-4-enoate hydratase: The activity is measured by monitoring the decrease in absorbance of 2-oxopent-4-enoate at a specific wavelength.

Identification of Metabolites
  • Metabolites are extracted from reaction mixtures using organic solvents (e.g., ethyl ether).[1]

  • The extracted compounds are derivatized (e.g., with 2,4-dinitrophenylhydrazine (B122626) for carbonyl compounds) for analysis.[1]

  • Identification is performed using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the retention times and mass spectra with authentic standards.[1][5]

Mandatory Visualizations

Metabolic Pathway Diagram

Metabolic_Pathway_of_4_Amino_3_hydroxybenzoic_acid cluster_pathway Metabolic Pathway of this compound in Bordetella sp. 10d 4_AHBA This compound ACMS 2-Amino-5-carboxymuconic 6-semialdehyde 4_AHBA->ACMS 4-Amino-3-hydroxybenzoate 2,3-dioxygenase HMS 2-Hydroxymuconic 6-semialdehyde ACMS->HMS 2-Amino-5-carboxymuconic 6-semialdehyde deaminase (enzymatic deamination and nonenzymatic decarboxylation) HHD 2-Hydroxyhexa-2,4-dienedioate HMS->HHD 2-Hydroxymuconic 6-semialdehyde dehydrogenase (NAD⁺ → NADH) OCA 4-Oxalocrotonic acid HHD->OCA Spontaneous OPE 2-Oxopent-4-enoic acid OCA->OPE 4-Oxalocrotonate tautomerase & decarboxylase HOV 4-Hydroxy-2-oxovaleric acid OPE->HOV 2-Oxopent-4-enoate hydratase Pyr Pyruvic acid HOV->Pyr Aldolase

Caption: Metabolic degradation of this compound in Bordetella sp. 10d.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Workflow for Enzyme Purification and Characterization Cultivation Bacterial Cultivation (Bordetella sp. 10d in 4,3-AHBA medium) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Crude_Extract Crude Cell Extract Lysis->Crude_Extract AmSO4 Ammonium Sulfate Precipitation Crude_Extract->AmSO4 DEAE Anion Exchange Chromatography (DEAE-Toyopearl) AmSO4->DEAE HIC Hydrophobic Interaction Chromatography (Phenyl-Toyopearl) DEAE->HIC Gel_Filtration Gel Filtration (Superdex 200) HIC->Gel_Filtration Purified_Enzyme Purified Enzyme Gel_Filtration->Purified_Enzyme Analysis Enzyme Characterization (SDS-PAGE, Kinetic Assays, Mass Spectrometry) Purified_Enzyme->Analysis

Caption: A representative workflow for the purification and characterization of enzymes.

References

Methodological & Application

Application Notes and Protocols for Polybenzoxazole Synthesis Using 4-Amino-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them highly desirable for applications in aerospace, electronics, and advanced composites. 4-Amino-3-hydroxybenzoic acid is a key monomer for the synthesis of poly(2,6-benzoxazole), a specific type of PBO. This document provides detailed application notes and experimental protocols for the synthesis of PBOs utilizing this compound.

While direct experimental data on the homopolymer of this compound, poly(2,6-benzoxazole), is limited in publicly available literature, this document compiles the best available information. The quantitative data presented is primarily from studies on a closely related isomer, 3-amino-4-hydroxybenzoic acid, which is expected to form a polymer with similar properties. This information is provided to guide researchers in their experimental design and to serve as a valuable reference point.

Monomer: this compound

This compound is an aromatic compound containing amino, hydroxyl, and carboxylic acid functional groups, making it a suitable monomer for the self-condensation polymerization to form polybenzoxazoles.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2][3]
Appearance Solid[3]
Melting Point 211-215 °C[3]
CAS Number 2374-03-0[2]

Synthesis of Poly(2,6-benzoxazole) from this compound

The synthesis of polybenzoxazoles from this compound involves a two-stage process: the formation of a poly(hydroxyamide) precursor followed by a thermal cyclodehydration to yield the final polybenzoxazole. Poly(phosphoric acid) (PPA) is a commonly used medium as it acts as both a solvent and a condensing agent.

Experimental Workflow

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_iso Isolation and Purification cluster_cyclo Cyclodehydration monomer This compound ppa Poly(phosphoric acid) monomer->ppa Add monomer to PPA polymerization Polycondensation (Formation of Poly(hydroxyamide)) ppa->polymerization heating Heat to 150-200°C polymerization->heating precipitation Precipitate in Water heating->precipitation Cool and precipitate washing Wash with Water and Methanol (B129727) precipitation->washing drying Dry under Vacuum washing->drying precursor Poly(hydroxyamide) Precursor drying->precursor thermal_treatment Thermal Treatment (250-350°C in inert atmosphere) precursor->thermal_treatment pbo Poly(2,6-benzoxazole) thermal_treatment->pbo

Caption: Workflow for the synthesis of poly(2,6-benzoxazole).

Protocol for Polycondensation

This protocol is adapted from established procedures for the synthesis of related polybenzoxazoles.[4]

Materials:

  • This compound

  • Poly(phosphoric acid) (PPA)

  • Phosphorus pentoxide (P₂O₅)

  • Deionized water

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and gas outlet.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Beakers, funnels, and other standard laboratory glassware.

Procedure:

  • Preparation of the Polymerization Medium: In a three-necked flask, prepare a fresh solution of PPA with a P₂O₅ content of approximately 83% by adding P₂O₅ to commercially available PPA. Heat the mixture to 100-120°C under a slow stream of nitrogen with stirring until a homogenous solution is obtained.

  • Monomer Addition: Cool the PPA to approximately 60°C. Under a positive nitrogen pressure, add this compound to the PPA. The monomer concentration should be in the range of 5-15% (w/w).

  • Polycondensation: Slowly heat the reaction mixture to 150°C and maintain this temperature for 24 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(hydroxyamide) precursor forms.

  • Higher Temperature Stage: Increase the temperature to 200°C and continue the reaction for another 24 hours to ensure a high molecular weight polymer is obtained. The solution should become highly viscous and may exhibit stir-opalescence, indicative of a liquid crystalline phase.

  • Precipitation and Washing: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large volume of vigorously stirred deionized water. The polymer will precipitate as fibrous solids.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water until the washings are neutral, followed by washing with methanol to remove any residual solvent.

  • Drying: Dry the obtained poly(hydroxyamide) precursor in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol for Thermal Cyclodehydration
  • Thermal Conversion: Place the dried poly(hydroxyamide) precursor in a furnace.

  • Heating Program: Heat the polymer under a continuous flow of inert gas (e.g., nitrogen or argon) using the following program:

    • Heat from room temperature to 250°C at a rate of 10°C/min and hold for 1 hour.

    • Increase the temperature to 350°C at a rate of 10°C/min and hold for 3-4 hours. This step facilitates the cyclization of the o-hydroxyamide units to form the benzoxazole (B165842) rings.

  • Final Product: Cool the furnace to room temperature under the inert atmosphere to obtain the final poly(2,6-benzoxazole) polymer.

Polymerization Mechanism

The formation of poly(2,6-benzoxazole) from this compound proceeds through a two-step mechanism. The first step is a polycondensation reaction to form a poly(hydroxyamide) intermediate. The second step is an intramolecular cyclodehydration to form the final polybenzoxazole.

G cluster_step1 Step 1: Polycondensation cluster_step2 Step 2: Cyclodehydration monomer This compound polyhydroxyamide Poly(hydroxyamide) monomer->polyhydroxyamide - H₂O pbo Poly(2,6-benzoxazole) polyhydroxyamide->pbo Heat, - H₂O

Caption: Two-step mechanism for poly(2,6-benzoxazole) formation.

Properties of Polybenzoxazoles

PBOs are known for their outstanding thermal stability, with decomposition temperatures often exceeding 500°C.[5] They also possess excellent mechanical properties, with high tensile strength and modulus, making them suitable for high-strength fiber applications.[6][7]

Table 2: Molecular Weight Data for PBOs Derived from a 3-Amino-4-hydroxybenzoic Acid Monomer [8]

PolymerWeight Average Molecular Weight (Mw) ( g/mol )Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
PBO with C2 diamine51,50023,0002.2
PBO with C3 diamine54,00027,5001.9
PBO with C4 diamine58,10024,2002.4
PBO with C5 diamine62,80029,9002.1

Table 3: Thermal Properties of PBOs Derived from a 3-Amino-4-hydroxybenzoic Acid Monomer [8]

PolymerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T₁₀) (°C)
PBO with C2 diamine230396
PBO with C3 diamine207391
PBO with C4 diamine177394
PBO with C5 diamine192378

Characterization Methods

Standard polymer characterization techniques can be employed to analyze the synthesized poly(2,6-benzoxazole).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the benzoxazole ring, look for the disappearance of the amide and hydroxyl peaks from the precursor and the appearance of characteristic benzoxazole ring vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the polymer structure, though solubility can be a challenge.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation temperature of the polymer.

  • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble precursor polymer.

  • Mechanical Testing: Tensile testing of films or fibers can be performed to measure properties such as Young's modulus, tensile strength, and elongation at break.

Applications

Polybenzoxazoles are utilized in applications demanding high performance under extreme conditions. While specific applications for poly(2,6-benzoxazole) are still under investigation, potential areas include:

  • High-performance fibers: For use in ballistic protection, protective apparel, and composite reinforcement.

  • Aerospace components: Due to their low weight, high strength, and thermal stability.

  • Electronics: As high-temperature resistant films and coatings.

  • Medical devices: Potential for use in implantable devices due to their biocompatibility and biostability.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Poly(phosphoric acid) is corrosive; handle with care.

  • High temperatures are involved in the synthesis; use appropriate heating equipment and take necessary precautions.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes: 4-Amino-3-hydroxybenzoic Acid as a Versatile Precursor for Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-hydroxybenzoic acid is a valuable and versatile building block in organic synthesis, particularly in the production of azo dyes.[1] Azo dyes are the largest and most important class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-).[2][3] The unique structure of this compound, featuring an amino group for diazotization, a hydroxyl group, and a carboxylic acid group, allows for the synthesis of a wide range of azo dyes with diverse properties. These auxochromes, such as hydroxyl and amino groups, are critical for intensifying the color of the dye.[2] The resulting dyes are not only used in traditional applications like textiles but also exhibit significant potential in advanced fields such as pharmaceuticals, optical data storage, and chemical sensors due to their notable biological activity and specific physical properties.[4][5][6]

Key Features and Applications

  • Pharmaceutical and Biological Activity: Azo dyes derived from substituted benzoic acids have demonstrated significant biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][7] The presence of the azo linkage and other functional groups can confer antimicrobial efficacy against various pathogens, making these compounds of interest to drug development professionals.[5][8]

  • Specialty Dyes and Pigments: The hydroxyl and carboxylic acid groups on the this compound backbone serve as active sites for modification.[9] This allows for the synthesis of dyes with improved properties, such as enhanced color fastness on fabrics like cotton.[9]

  • Chemical and Industrial Applications: Beyond textiles, these dyes are utilized in ink-jet printing, toners, and as chromophoric substrates for redox enzymes.[4][5] The synthesis process is economical, versatile, and relatively straightforward, contributing to their widespread industrial use.[5]

Synthesis and Experimental Workflows

The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by azo coupling.

  • Diazotization: The primary aromatic amine (this compound) is converted into a diazonium salt by reacting it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at a low temperature (0-5 °C).[10] Maintaining this low temperature is critical to prevent the unstable diazonium salt from decomposing or hydrolyzing into a phenol (B47542).[10]

  • Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines.[2][4] The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component to form the stable azo dye.

Synthesis_Pathway precursor This compound diazonium Diazonium Salt Intermediate precursor->diazonium  NaNO₂, HCl  0-5 °C azo_dye Azo Dye diazonium->azo_dye  Coupling Reaction  (Alkaline/Acidic) coupler Coupling Component (e.g., Phenol, Naphthol) coupler->azo_dye

Caption: General synthesis pathway for azo dyes from this compound.

The overall experimental process involves synthesis, purification, characterization, and evaluation of the final product.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation diazotization Diazotization of Precursor coupling Azo Coupling diazotization->coupling purification Purification (Filtration, Recrystallization) coupling->purification characterization Spectroscopic Characterization (UV-Vis, FT-IR, NMR) purification->characterization bio_eval Biological Activity Screening (e.g., Antimicrobial Assay) characterization->bio_eval

Caption: Workflow from azo dye synthesis to characterization and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Nitro-3-hydroxybenzoic Acid

This protocol describes the preparation of the precursor material.[11]

  • Reaction Setup: In a round-bottom flask, heat a mixture of 10 g of 4-nitro-3-hydroxybenzoic acid and 200 mL of concentrated hydrochloric acid on a water bath.

  • Reduction: Slowly add 30 g of tin (Sn) powder to the heated mixture. The reaction is exothermic.

  • Isolation of Salt: After the reaction is complete, the double tin salt of the product will separate out. Filter the precipitate.

  • Removal of Tin: Dissolve the precipitate in 200 mL of warm water and pass hydrogen sulfide (B99878) (H₂S) gas through the solution until all the tin has precipitated as tin sulfide.

  • Filtration and Concentration: Filter off the tin sulfide. Concentrate the filtrate until crystals of the hydrochloride salt of the product begin to separate.

  • Precipitation of Free Base: Allow the solution to cool, filter the hydrochloride salt, and dissolve it in a minimal amount of water. Precipitate the free this compound by adding a concentrated solution of sodium acetate.

  • Final Purification: Filter the product, wash with cold water, and recrystallize from hot water or dilute alcohol to yield the purified precursor.[11]

Protocol 2: General Diazotization and Azo Coupling

This protocol outlines the synthesis of an azo dye using this compound and a generic phenolic coupling component.[4][5]

  • Preparation of Amine Solution: Suspend the primary aromatic amine (e.g., 0.01 mol of this compound) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL). Stir the mixture in an ice bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂) (0.01 mol) in cold water (5 mL) and keep it chilled.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine suspension. Ensure the temperature of the reaction mixture does not rise above 5 °C. Stir for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Preparation of Coupling Solution: Dissolve the coupling component (e.g., 0.01 mol of a phenol derivative) in an aqueous solution of 10% sodium hydroxide (B78521) (NaOH) and cool it to 5 °C in an ice bath.

  • Azo Coupling: Slowly add the previously prepared diazonium salt solution to the cold coupling component solution with constant, vigorous stirring. Maintain the temperature between 5-10 °C.

  • Product Isolation: A colored precipitate of the azo dye will form. Continue stirring for 20-40 minutes.

  • Purification: Filter the solid dye product, wash thoroughly with cold water to remove excess salts and base, and then dry. The crude product can be recrystallized from a suitable solvent like ethanol (B145695) to achieve higher purity.[4]

Protocol 3: Antimicrobial Activity Screening (Disk Diffusion Method)

This protocol is used to evaluate the biological efficacy of the synthesized azo dyes.[4][8]

  • Preparation of Dye Solutions: Dissolve the synthesized azo compounds in a suitable solvent (e.g., ethanol or DMSO) to prepare stock solutions of known concentrations (e.g., 1 mg/mL).

  • Culture Preparation: Prepare fresh 24-hour cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a nutrient broth.

  • Agar (B569324) Plate Inoculation: Spread the bacterial cultures evenly over the surface of sterile nutrient agar plates.

  • Disk Application: Sterilize small paper discs, dip them into the dye solutions of different concentrations, and allow the solvent to evaporate.

  • Incubation: Place the dried, impregnated discs onto the surface of the inoculated agar plates.

  • Measurement: Incubate the plates at 37 °C for 24 hours. Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates higher antibacterial activity.[4]

Quantitative Data Summary

The synthesized azo dyes can be characterized using various spectroscopic techniques. The data provides insight into the chemical structure and purity of the compounds.

Table 1: Spectroscopic Data for Representative Azo Dyes Derived from Benzoic Acid Precursors

Compound CodeCoupling ComponentMolecular Formulaλmax (nm)Key FT-IR Peaks (cm⁻¹)Reference
Dye 1p-CresolC₁₄H₁₂N₂O₃3743390 (O-H), 1676 (C=O of COOH), 1595 (N=N), 1244 (C-N)[4]
Dye 2AnilineC₁₃H₁₁N₃O₃4263438, 3213 (N-H), 1624 (N=N), 1455 (C=C aromatic)[12]
Dye 3Salicylic AcidC₁₄H₁₀N₂O₆350-580- (Data not specified)[3][13]
Dye 4ResorcinolC₁₃H₁₀N₂O₅430- (Data not specified)[14]

Note: The data presented is for azo dyes derived from precursors structurally similar to this compound, illustrating typical spectral characteristics.

Table 2: Antibacterial Activity of Azo Dyes (Zone of Inhibition in mm)

Compound DerivativeConcentrationE. coliS. aureusP. aeruginosaS. typhiReference
4b0.5 - 3.0 mg/mL10 - 18 mm---[4]
4f3.0 mg/mL---> 4b, 4c[4]
A1, A4Not SpecifiedPositive---[5]
A5Not Specified-Positive--[5]
B1, B4Not Specified--Positive-[5]

Note: This table summarizes reported antibacterial activities of various synthesized azo dyes, demonstrating their potential as antimicrobial agents. The specific derivative codes correspond to those in the cited literature.[4][5]

References

Application Note: A Protocol for the Polymerization of 4-Amino-3-hydroxybenzoic Acid toward High-Performance Polybenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Amino-3-hydroxybenzoic acid is a valuable monomer for the synthesis of high-performance polymers, specifically polybenzoxazoles (PBOs). PBOs are a class of rigid-rod polymers known for their exceptional thermal stability, high mechanical strength, and excellent chemical resistance, making them suitable for applications in aerospace, electronics, and specialty fibers. The polymerization of this compound is not a direct self-polymerization but rather a two-step process. First, a soluble poly(o-hydroxyamide) (PHA) precursor is synthesized. This is followed by a thermal cyclization (or cyclodehydration) step to form the final, insoluble, and highly stable polybenzoxazole.

This application note provides a detailed protocol for the synthesis of polybenzoxazoles using a diacid derivative of this compound. The provided methodology is based on established procedures for the polymerization of its isomer, 3-amino-4-hydroxybenzoic acid, which is expected to have similar reactivity.

Experimental Protocols:

The synthesis of polybenzoxazole from this compound involves two main stages:

  • Synthesis of a Diacid Monomer from this compound.

  • Synthesis of Poly(o-hydroxyamide) (PHA) via Polycondensation.

  • Thermal Cyclization of PHA to Polybenzoxazole (PBO).

Protocol 1: Synthesis of a Diacid Monomer

This protocol describes the synthesis of a diacid monomer, which enhances the processability and polymerization of the final polymer. The following is a representative procedure for creating a diacid by reacting this compound with an acid chloride.

Materials:

  • This compound

  • Isophthaloyl chloride

  • Dehydrated N,N'-dimethylacetamide (DMAc)

  • Pyridine (B92270)

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (e.g., 4.0 mmol) in dehydrated N,N'-dimethylacetamide (DMAc).

  • Add pyridine to the solution to act as an acid scavenger.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add isophthaloyl chloride (e.g., 2.0 mmol) to the stirred solution.

  • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 3 hours.

  • Precipitate the resulting diacid monomer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate, wash thoroughly with methanol, and dry under vacuum.

Protocol 2: Synthesis of Poly(o-hydroxyamide) (PHA) Precursor

This protocol details the polycondensation of the synthesized diacid monomer with a suitable diamine to produce the poly(o-hydroxyamide) precursor.

Materials:

  • Synthesized diacid monomer

  • Aliphatic or aromatic diamine (e.g., hexamethylenediamine)

  • N-methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

  • Pyridine

  • Triphenyl phosphite (B83602) (TPP)

  • Methanol

  • Standard polymerization glassware

Procedure:

  • In a reaction flask, dissolve the diacid monomer (e.g., 1.0 mmol) and the chosen diamine (e.g., 1.0 mmol) in N-methyl-2-pyrrolidone (NMP).

  • Add calcium chloride (e.g., 0.2 g) and pyridine (e.g., 0.6 mL) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add triphenyl phosphite (e.g., 0.6 mL) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 3 hours, then heat to 100°C and stir for an additional 3 hours.[1]

  • The resulting viscous solution contains the poly(o-hydroxyamide) precursor.

  • Precipitate the polymer by pouring the solution into methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.[1]

Protocol 3: Thermal Cyclization to Polybenzoxazole (PBO)

This final step involves the solid-state thermal conversion of the PHA precursor into the final PBO.

Materials:

  • Dried poly(o-hydroxyamide) precursor

  • High-temperature tube furnace

  • Inert atmosphere (e.g., nitrogen or argon gas)

Procedure:

  • Place the dried PHA powder or a cast film of the precursor in a tube furnace.

  • Heat the sample under a continuous flow of an inert gas.

  • A typical heating program involves a stepwise increase in temperature, for example:

    • Heat to 150°C and hold for 1 hour to remove residual solvent.

    • Ramp up to 300-400°C and hold for 2-12 hours to ensure complete cyclization.[2][3] The specific temperature and time will depend on the polymer backbone.

  • After the hold time, cool the furnace down to room temperature under the inert atmosphere.

  • The resulting material is the final polybenzoxazole.

Data Presentation:

The properties of polybenzoxazoles derived from a 3-amino-4-hydroxybenzoic acid monomer are summarized in the table below. Similar properties can be expected for PBOs derived from this compound.

PropertyValue
Weight Average Molecular Weight (Mw)5.70–7.20 × 10⁴ g/mol
10% Weight Loss Temperature (T10)> 400 °C
Glass Transition Temperature (Tg)> 170 °C

Table 1: Typical properties of bio-based Polybenzoxazoles.[2]

Mandatory Visualization:

experimental_workflow cluster_monomer_synthesis Protocol 1: Diacid Monomer Synthesis cluster_pha_synthesis Protocol 2: PHA Synthesis cluster_pbo_synthesis Protocol 3: PBO Synthesis Monomer_Start This compound + Isophthaloyl Chloride Reaction1 Reaction in DMAc with Pyridine Monomer_Start->Reaction1 Precipitation1 Precipitate in Methanol Reaction1->Precipitation1 Diacid_Monomer Diacid Monomer Precipitation1->Diacid_Monomer PHA_Start Diacid Monomer + Diamine Diacid_Monomer->PHA_Start Polycondensation Polycondensation in NMP (TPP, CaCl2, Pyridine) PHA_Start->Polycondensation Precipitation2 Precipitate in Methanol Polycondensation->Precipitation2 PHA_Precursor Poly(o-hydroxyamide) (PHA) Precipitation2->PHA_Precursor PBO_Start PHA Precursor PHA_Precursor->PBO_Start Thermal_Cyclization Thermal Cyclization (300-400°C, N2) PBO_Start->Thermal_Cyclization PBO_Final Polybenzoxazole (PBO) Thermal_Cyclization->PBO_Final

Caption: Experimental workflow for the synthesis of Polybenzoxazole.

signaling_pathway cluster_reactants Reactants cluster_products Products Monomer 4-Amino-3-hydroxybenzoic Acid Derivative (Diacid) PHA Poly(o-hydroxyamide) Precursor Monomer->PHA Polycondensation (+ Diamine) Diamine Diamine (H2N-R-NH2) PBO Polybenzoxazole PHA->PBO Thermal Cyclization (-2n H2O)

Caption: Reaction pathway for Polybenzoxazole synthesis.

References

Microbial Production of 4-Amino-3-hydroxybenzoic acid in Corynebacterium glutamicum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microbial production of 4-Amino-3-hydroxybenzoic acid (4,3-AHBA), a valuable precursor for high-performance polymers, using metabolically engineered Corynebacterium glutamicum. The protocols are based on established research and are intended to guide researchers in the development and optimization of 4,3-AHBA production strains and processes.

Introduction

Corynebacterium glutamicum, a Gram-positive soil bacterium, is a well-established industrial workhorse for the production of amino acids.[1] Its metabolic versatility and robustness make it an attractive chassis for the bio-based production of a wide range of chemicals, including aromatic compounds.[1][2] this compound (4,3-AHBA) is a non-proteinogenic amino acid with significant potential as a monomer for the synthesis of high-performance polybenzoxazole polymers.[3] The microbial production of 4,3-AHBA from renewable feedstocks like glucose presents a sustainable alternative to petrochemical-based synthesis.[4]

This guide details the metabolic engineering strategies, fermentation protocols, and analytical methods for producing 4,3-AHBA in C. glutamicum.

Metabolic Pathway and Engineering Strategy

The biosynthesis of 4,3-AHBA in C. glutamicum is achieved through a synthetic pathway that leverages the cell's native aromatic amino acid biosynthesis machinery. The core strategy involves the heterologous expression of a key enzyme to convert an intermediate of the shikimate pathway into the desired product.

Biosynthetic Pathway from Glucose to 4,3-AHBA

The engineered pathway for 4,3-AHBA production starts from glucose and proceeds through the central carbon metabolism to the shikimate pathway, which is the natural route for the synthesis of aromatic amino acids. The key steps are:

  • Central Carbon Metabolism: Glucose is catabolized through glycolysis and the pentose (B10789219) phosphate (B84403) pathway to produce the precursors for the shikimate pathway: phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).

  • Shikimate Pathway: PEP and E4P are converted to chorismate, a central branch-point metabolite in aromatic amino acid synthesis.

  • 4-Aminobenzoic Acid (4-ABA) Synthesis: Chorismate is converted to 4-ABA, a natural metabolite in some microorganisms.

  • Hydroxylation of 4-ABA: The crucial step for 4,3-AHBA production is the introduction of a hydroxyl group at the C3 position of 4-ABA. This is achieved by the heterologous expression of a 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH) enzyme that exhibits activity on 4-ABA.[3][4]

Metabolic_Pathway_to_4_3_AHBA Glucose Glucose Central_Metabolism Central Carbon Metabolism Glucose->Central_Metabolism PEP_E4P PEP + E4P Central_Metabolism->PEP_E4P Shikimate_Pathway Shikimate Pathway PEP_E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate ABA_Pathway 4-ABA Biosynthesis (Native/Enhanced) Chorismate->ABA_Pathway ABA 4-Aminobenzoic Acid (4-ABA) ABA_Pathway->ABA PHBH Heterologous Expression of 4-Hydroxybenzoate 3-Hydroxylase (PHBH) Mutant ABA->PHBH AHBA This compound (4,3-AHBA) PHBH->AHBA

Caption: Biosynthetic pathway for 4,3-AHBA production in C. glutamicum.

Key Genetic Modifications for Enhanced Production

To increase the flux towards 4,3-AHBA and improve production titers, several genetic modifications are necessary:

  • Heterologous Expression of a Mutant PHBH: The selection and engineering of a suitable PHBH are critical. A mutant of the PHBH from Caulobacter vibrioides (CvPHBHM106A/T294S) has been shown to efficiently catalyze the 3-hydroxylation of 4-ABA.[4]

  • Enhancement of the 4-ABA Supply: Overexpression of genes involved in the conversion of chorismate to 4-ABA is crucial to prevent this precursor from becoming a limiting factor.

  • Deletion of Competing Pathways: To channel the metabolic flux towards the desired product, genes encoding enzymes for competing pathways that consume chorismate or 4-ABA can be deleted.

  • Optimization of Central Metabolism: Modifications to the central carbon metabolism can increase the availability of the precursors PEP and E4P.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on 4,3-AHBA production in engineered C. glutamicum.

Table 1: Production of 4,3-AHBA in Different Engineered C. glutamicum Strains

StrainRelevant GenotypeFermentation ModeMediumTiter (g/L)Precursor (4-ABA) Titer (g/L)Reference
Recombinant C. glutamicumExpressing CvPHBHM106A/T294S and enhanced 4-ABA pathwayFed-batchNutrient-rich13.50.059[4]
Recombinant C. glutamicumExpressing CvPHBHM106A/T294S and enhanced 4-ABA pathwayBatchChemically defined (CGXII)--[4]

Table 2: Yield and Productivity of 4,3-AHBA Production

StrainFermentation ModeMediumYield (C-mol% from glucose)Theoretical Maximum Yield (C-mol%)Reference
Recombinant C. glutamicum expressing CvPHBHM106A/T294SBatchChemically defined (CGXII)9.876.8[4]

Experimental Protocols

This section provides detailed protocols for the construction of 4,3-AHBA producing strains, fed-batch fermentation, and analytical methods for product quantification.

Strain Construction and Genetic Modification

The base strain for genetic modification is typically C. glutamicum ATCC 13032.[5][6][7] Standard molecular biology techniques are employed for plasmid construction and genomic modifications.

This protocol describes the expression of the mutant 4-hydroxybenzoate 3-hydroxylase (CvPHBHM106A/T294S) in C. glutamicum.

Materials:

  • C. glutamicum ATCC 13032

  • E. coli DH5α (for plasmid propagation)

  • Expression vector (e.g., pCES2020)

  • Gene encoding CvPHBHM106A/T294S (synthesized or obtained from a repository)

  • Restriction enzymes, T4 DNA ligase, and appropriate buffers

  • LBHIS medium (for C. glutamicum cultivation)

  • LB medium (for E. coli cultivation)

  • Appropriate antibiotics for selection

Procedure:

  • Codon Optimization: The coding sequence of the CvPHBHM106A/T294S gene should be codon-optimized for expression in C. glutamicum.

  • Gene Cloning:

    • Amplify the codon-optimized CvPHBHM106A/T294S gene using PCR with primers that add appropriate restriction sites for cloning into the expression vector.

    • Digest both the PCR product and the expression vector (e.g., pCES2020) with the selected restriction enzymes.

    • Ligate the digested gene into the linearized vector using T4 DNA ligase.

  • Transformation into E. coli:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

    • Select colonies and verify the correct insertion by colony PCR and Sanger sequencing.

  • Transformation into C. glutamicum:

    • Prepare electrocompetent C. glutamicum ATCC 13032 cells.

    • Electroporate the confirmed expression plasmid into the competent C. glutamicum cells.

    • Plate the cells on LBHIS agar containing the appropriate antibiotic.

    • Incubate at 30°C for 48-72 hours until colonies appear.

  • Verification of Expression:

    • Inoculate a single colony of the recombinant C. glutamicum into LBHIS broth with the selective antibiotic.

    • Grow the culture to the mid-exponential phase.

    • Induce gene expression if using an inducible promoter (e.g., with IPTG for a Ptac promoter).

    • Verify the expression of the target protein by SDS-PAGE and/or Western blotting.

This protocol outlines the creation of the M106A and T294S mutations in the CvPHBH gene using a PCR-based method.

Materials:

  • Plasmid containing the wild-type or single-mutant CvPHBH gene

  • Mutagenic primers containing the desired nucleotide changes for M106A and T294S mutations

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • E. coli DH5α competent cells

Procedure:

  • Primer Design: Design complementary forward and reverse primers that contain the desired mutations (e.g., changing the codon for Methionine at position 106 to Alanine). The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • Mutagenesis PCR:

    • Set up a PCR reaction with the template plasmid, mutagenic primers, and high-fidelity DNA polymerase.

    • Perform PCR to amplify the entire plasmid, incorporating the desired mutation. A typical cycling protocol is: 95°C for 30s, followed by 18 cycles of 95°C for 30s, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length.

  • DpnI Digestion:

    • Add DpnI enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.

    • Incubate at 37°C for 1 hour.

  • Transformation:

    • Transform the DpnI-treated DNA into highly competent E. coli DH5α cells.

    • Plate on selective LB agar plates.

  • Verification:

    • Isolate plasmid DNA from the resulting colonies.

    • Verify the presence of the desired mutation by Sanger sequencing.

  • Second Mutation: To introduce the second mutation (T294S), use the plasmid containing the first mutation (M106A) as a template and repeat steps 1-5 with primers designed for the T294S mutation.

Strain_Development_Workflow Start Start with C. glutamicum ATCC 13032 Codon_Opt Codon-optimize CvPHBH gene Start->Codon_Opt Mutagenesis Site-directed Mutagenesis (M106A, T294S) Codon_Opt->Mutagenesis Cloning Clone mutant CvPHBH into expression vector (e.g., pCES2020) Mutagenesis->Cloning Transformation_Ecoli Transform into E. coli for plasmid propagation Cloning->Transformation_Ecoli Verification_Ecoli Verify plasmid by sequencing Transformation_Ecoli->Verification_Ecoli Transformation_Cglutamicum Transform into C. glutamicum Verification_Ecoli->Transformation_Cglutamicum Enhance_ABA Enhance 4-ABA pathway (e.g., gene overexpression) Transformation_Cglutamicum->Enhance_ABA Screening Screen transformants for 4,3-AHBA production Enhance_ABA->Screening Final_Strain Final 4,3-AHBA production strain Screening->Final_Strain

Caption: Workflow for the development of a 4,3-AHBA producing C. glutamicum strain.

Fed-Batch Fermentation

Fed-batch fermentation is employed to achieve high cell densities and high product titers. The following is a general protocol that can be adapted for 4,3-AHBA production.

Materials:

  • Engineered C. glutamicum strain

  • Seed culture medium (e.g., LBHIS)

  • Batch fermentation medium (e.g., CGXII or a nutrient-rich medium)

  • Feeding solution (concentrated glucose and other necessary nutrients)

  • Bioreactor (e.g., 2 L) with pH, temperature, and dissolved oxygen (DO) control

  • Ammonia (B1221849) solution for pH control

Procedure:

  • Seed Culture Preparation:

    • Inoculate a single colony of the production strain into a shake flask containing seed medium.

    • Incubate at 30°C with shaking (e.g., 220 rpm) for 12-16 hours.

  • Bioreactor Inoculation:

    • Inoculate the bioreactor containing the batch fermentation medium with the seed culture to an initial OD600 of approximately 1.0.

  • Batch Phase:

    • Maintain the temperature at 30°C and the pH at 7.0 (controlled by automatic addition of ammonia solution).

    • Maintain the dissolved oxygen (DO) level above 20% by adjusting the agitation speed and aeration rate.

    • Monitor cell growth (OD600) and substrate consumption (glucose).

  • Fed-Batch Phase:

    • When the initial glucose in the batch medium is nearly depleted (as indicated by a sharp increase in DO), start the feeding of the concentrated nutrient solution.

    • The feeding strategy should be designed to maintain a low but non-limiting glucose concentration in the bioreactor to avoid overflow metabolism. A constant or exponentially increasing feed rate can be employed.

    • Continue the fermentation for 48-72 hours, or until production ceases.

  • Sampling:

    • Take samples periodically to measure cell density, substrate concentration, and the concentrations of 4-ABA and 4,3-AHBA.

Analytical Methods: Quantification of 4,3-AHBA and 4-ABA by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying 4,3-AHBA and its precursor 4-ABA in fermentation broth.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Standards of 4,3-AHBA and 4-ABA

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with mobile phase A to a concentration within the linear range of the standard curve.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to an appropriate value for both compounds (e.g., determined by a UV scan, likely around 254 nm or 280 nm).

    • Inject the prepared sample onto the HPLC column.

    • Elute the compounds using a gradient of mobile phase A and B. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-20 min: 5-50% B

      • 20-25 min: 50% B

      • 25-30 min: 5% B (re-equilibration)

    • The flow rate is typically 1.0 mL/min.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of 4,3-AHBA and 4-ABA standards.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the concentration of each compound in the sample by integrating the peak area and comparing it to the standard curve.

Analytical_Workflow Start Fermentation Broth Sample Centrifugation Centrifuge to remove cells Start->Centrifugation Filtration Filter supernatant (0.22 µm) Centrifugation->Filtration Dilution Dilute with mobile phase A Filtration->Dilution HPLC_Injection Inject into HPLC system Dilution->HPLC_Injection Separation Separation on C18 column (Gradient elution) HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify using standard curve Detection->Quantification Result Concentration of 4,3-AHBA and 4-ABA Quantification->Result

Caption: Analytical workflow for the quantification of 4,3-AHBA and 4-ABA.

Conclusion

The microbial production of 4,3-AHBA in Corynebacterium glutamicum is a promising approach for the sustainable synthesis of this valuable polymer precursor. By implementing the metabolic engineering strategies and following the detailed protocols outlined in this document, researchers can develop robust and efficient production systems. Further optimization of the host strain, fermentation process, and product recovery will be crucial for achieving economically viable industrial-scale production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-3-hydroxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of a nitro-substituted precursor. The two primary starting materials for this reduction are 3-nitro-4-hydroxybenzoic acid and 4-nitro-3-hydroxybenzoic acid.

Key reduction methods include:

  • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), with hydrogen gas to reduce the nitro group. It is often considered a cleaner method with high yields.

  • Metal-Acid Reduction: A common method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl)[1][2].

  • Microbial Synthesis: An emerging alternative is the use of microorganisms to produce the compound from renewable feedstocks like glucose. This involves engineered metabolic pathways in bacteria such as Corynebacterium glutamicum[3][4].

A plausible synthetic pathway starting from 3-hydroxybenzoic acid involves nitration to introduce a nitro group, followed by reduction of the nitro group to an amine[5].

Q2: What factors can negatively impact the yield of my synthesis?

A2: Several factors can lead to a lower than expected yield:

  • Incomplete Reduction: The reduction of the nitro group may not go to completion, leaving unreacted starting material.

  • Side Reactions: Over-nitration or decarboxylation during the synthesis of the nitro-precursor can reduce the amount of desired starting material[6].

  • Suboptimal Reaction Conditions: Parameters such as temperature, pressure, pH, and catalyst loading can significantly influence the reaction efficiency. For instance, in microbial synthesis, dissolved oxygen levels are a critical factor[4].

  • Product Loss During Work-up and Purification: The isolation and purification steps, if not optimized, can lead to significant loss of the final product.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reduction of the nitro group - Increase reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion. - Increase catalyst loading: For catalytic hydrogenation, a higher amount of Pd/C may be required. - Optimize hydrogen pressure: In pressurized hydrogenation reactions, ensure the pressure is maintained at the recommended level (e.g., 0.50 ~ 1.50MPa)[7].Complete conversion of the nitro-precursor to the desired amino product.
Suboptimal reaction temperature - Adjust temperature: For metal-acid reductions, heating (e.g., to reflux) is often necessary[2]. For catalytic hydrogenation, the optimal temperature may vary, but some procedures are conducted at room temperature while others require heating to around 95°C[6][8].Improved reaction kinetics and higher product conversion.
Incorrect pH during work-up - Careful pH adjustment: The product is amphoteric and its solubility is pH-dependent. For precipitation, carefully adjust the pH. For example, after reduction with tin and HCl, the free base can be precipitated by adding a concentrated solution of sodium acetate[1]. In another procedure, the pH is adjusted to 1 with sodium hydroxide (B78521) solution to precipitate the product[2].Maximized precipitation and recovery of the final product.

Problem 2: Presence of impurities in the final product.

Potential Cause Troubleshooting Step Expected Outcome
Unreacted starting material - Optimize reaction conditions: As mentioned in the low yield section, ensure the reaction goes to completion. - Purification: Recrystallization from hot water or dilute alcohol is a common method to purify the final product[1]. Column chromatography can also be employed for purification[2].A final product with high purity, free from the nitro-precursor.
Formation of by-products - Control nitration conditions: During the synthesis of the nitro-precursor, over-nitration can be a problem. Careful control of temperature and nitrating agent concentration is crucial[6]. - Purification: Recrystallization or column chromatography can help remove by-products formed during the reaction.Minimized by-product formation and a purer final product.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Methods

Starting Material Reducing Agent/Catalyst Solvent/Acid Yield Reference
4-nitro-3-hydroxybenzoic acidTin (Sn)Hydrochloric acid60%[1]
3-nitro-4-hydroxybenzoic acidPalladium on carbon (Pd/C)Water/Hydrochloric acid90% (as hydrochloride salt)[6]
4-hydroxy-3-nitrobenzoic acidTin(II) chlorideHydrochloric acid98%[2]
3-nitro-4-chlorobenzoic acidSodium hydroxide (first step), then Pd/C with H₂Water>90% (overall)[7]
Glucose (via microbial synthesis)Recombinant Corynebacterium glutamicumCulture medium13.5 g/L[3]

Experimental Protocols

Protocol 1: Reduction of 4-nitro-3-hydroxybenzoic acid with Tin and Hydrochloric Acid [1]

  • Heat a mixture of 10 g of 4-nitro-3-hydroxybenzoic acid and 200 ml of concentrated hydrochloric acid on a water bath.

  • Slowly add 30 g of tin to the heated mixture.

  • After the reaction is complete, a double tin salt will separate out. Filter this precipitate.

  • Dissolve the precipitate in 200 ml of warm water and pass hydrogen sulfide (B99878) gas through the solution until all the tin has precipitated as tin sulfide.

  • Filter the solution to remove the tin sulfide.

  • Concentrate the filtrate until crystals of the hydrochloride salt begin to separate.

  • Allow the solution to cool and then filter the hydrochloride salt.

  • Dissolve the hydrochloride salt in a small amount of water.

  • Precipitate the free base (this compound) by adding a concentrated solution of sodium acetate.

  • Filter the product, wash it with water, and recrystallize from hot water or dilute alcohol.

Protocol 2: Catalytic Hydrogenation of 3-nitro-4-hydroxybenzoic acid [6]

  • To a 5-liter, 3-necked, round-bottom flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5% palladium on carbon.

  • Heat the reaction mixture to 95°C with vigorous stirring.

  • Pass hydrogen gas into the reaction mixture.

  • Upon completion of the reaction, cool the mixture to room temperature under a nitrogen atmosphere.

  • Recover the catalyst by filtration.

  • The 3-amino-4-hydroxybenzoic acid hydrochloride can be isolated by filtration as a monohydrate.

Visualizations

experimental_workflow General Workflow for Chemical Synthesis of this compound cluster_0 Precursor Synthesis (Optional) cluster_1 Reduction Step cluster_2 Purification start Starting Material (e.g., 3-hydroxybenzoic acid) nitration Nitration (HNO3, H2SO4) start->nitration nitro_precursor Nitro-substituted Precursor (e.g., 4-nitro-3-hydroxybenzoic acid) nitration->nitro_precursor reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation or Metal-Acid) nitro_precursor->reduction crude_product Crude Product Mixture reduction->crude_product workup Work-up (e.g., Filtration, pH adjustment) crude_product->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification final_product Pure this compound purification->final_product

Caption: Workflow for the chemical synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield Issues cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction suboptimal_conditions Suboptimal Conditions (Temp, pH, Pressure) low_yield->suboptimal_conditions product_loss Product Loss During Work-up low_yield->product_loss increase_time Increase Reaction Time/ Catalyst Load incomplete_reaction->increase_time Address optimize_params Optimize T, P, and pH suboptimal_conditions->optimize_params Address improve_workup Refine Purification/ Isolation Technique product_loss->improve_workup Address high_yield Improved Yield increase_time->high_yield Leads to optimize_params->high_yield Leads to improve_workup->high_yield Leads to

Caption: Logical relationships in troubleshooting low yield problems.

References

Optimizing Polymerization of 4-Amino-3-hydroxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the polymerization of 4-Amino-3-hydroxybenzoic acid (AHBA). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear, accessible format to address common challenges encountered during the synthesis of polybenzoxazoles (PBOs) from this AB-type monomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the polymerization of this compound?

A1: The most common and effective method for the direct polymerization of this compound, an AB-type monomer, is high-temperature polycondensation in a dehydrating solvent that also acts as a catalyst. Polyphosphoric acid (PPA) is the most widely used medium for this process. The polymerization proceeds through the formation of a poly(o-hydroxyamide) precursor, which then undergoes cyclodehydration to form the final polybenzoxazole structure. Another, less common, method is electropolymerization, which can produce soluble, π-conjugated polymers.[1][2]

Q2: Why is the purity of the this compound monomer so critical?

A2: The presence of impurities in the this compound monomer can significantly hinder the formation of high molecular weight polybenzoxazoles.[3] Impurities can act as chain terminators, disrupting the step-growth polymerization process and leading to brittle polymers with poor mechanical properties. Therefore, meticulous purification of the monomer is a crucial prerequisite for successful polymerization.

Q3: What is the typical molecular weight and thermal stability of polybenzoxazoles derived from AHBA?

A3: While data on the direct polymerization of AHBA is limited, polybenzoxazoles derived from related monomers exhibit high thermal stability. For instance, PBOs prepared by the polycondensation of a diacid monomer derived from 3-amino-4-hydroxybenzoic acid with aliphatic diamines show 10% weight loss temperatures (T10) over 400°C and glass transition temperatures (Tg) over 170°C.[4] The weight average molecular weights for these related polymers range from 5.70 to 7.20 x 10⁴ g/mol .[4] Achieving a high degree of polymerization is essential for obtaining these desirable properties.

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight / Low Inherent Viscosity - Impure monomer.- Incorrect monomer concentration in PPA.- Insufficient reaction temperature or time.- Premature precipitation of the polymer.- Recrystallize the this compound monomer before use.- Adjust the monomer concentration in PPA to maintain a homogenous solution throughout the reaction.- Optimize the temperature profile and reaction time. A step-wise increase in temperature is often necessary.- Ensure adequate stirring to prevent localized concentration gradients.
Polymer Discoloration (Darkening) - Oxidation of the monomer or polymer at high temperatures.- Presence of metallic impurities.- Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process.- Use high-purity reagents and solvents.- Consider using antioxidants, though this is less common in PPA synthesis.
Poor Polymer Solubility - High molecular weight and rigid-rod nature of the PBO.- Cross-linking side reactions.- The final PBO is often only soluble in strong acids like concentrated sulfuric acid or methanesulfonic acid for characterization.- For processing, the polymer is often spun directly from the PPA solution.- To avoid cross-linking, ensure precise control of the reaction temperature and avoid prolonged exposure to very high temperatures.
Incomplete Cyclization to Polybenzoxazole - Insufficient temperature or time for the cyclodehydration step.- After the initial lower-temperature polymerization to form the poly(o-hydroxyamide), a higher temperature stage is required for the cyclization to the benzoxazole (B165842) ring.- Monitor the reaction via techniques like FT-IR to track the disappearance of the amide peak and the appearance of the characteristic benzoxazole peaks.

Experimental Protocols

General Protocol for Solution Polycondensation in Polyphosphoric Acid (PPA)

This protocol is a general guideline for the direct polymerization of this compound. Optimization of specific parameters may be required.

Materials:

  • This compound (high purity)

  • Polyphosphoric acid (PPA)

  • Phosphorus pentoxide (P₂O₅) - optional, to adjust PPA concentration

  • High-purity nitrogen or argon gas

  • Methanol (B129727)

  • Water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, gas inlet/outlet, and a stopper.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

Procedure:

  • Monomer and Solvent Preparation:

    • Thoroughly dry the this compound monomer under vacuum.

    • In the three-necked flask, add PPA. If necessary, adjust the P₂O₅ content of the PPA by adding phosphorus pentoxide and heating under a nitrogen stream to achieve the desired viscosity and dehydrating power.

  • Polymerization:

    • Under a gentle stream of inert gas, slowly add the purified this compound monomer to the PPA with vigorous stirring.

    • Gradually heat the reaction mixture according to a specific temperature profile. A typical profile might be:

      • 60-80°C for 2-4 hours to ensure complete dissolution and initial reaction.

      • Increase to 120-140°C for 8-12 hours to form the poly(o-hydroxyamide) precursor.

      • Further increase to 180-200°C for 12-24 hours to effect the cyclodehydration to the polybenzoxazole.

    • The viscosity of the solution will increase significantly as the polymerization progresses.

  • Polymer Isolation and Purification:

    • After cooling the reaction mixture, carefully precipitate the polymer by pouring the PPA solution into a large volume of a non-solvent such as water or methanol with vigorous stirring.

    • The polymer will precipitate as fibers or a powder.

    • Collect the polymer by filtration.

    • Wash the polymer extensively with water to remove all traces of PPA, followed by washing with methanol.

    • Dry the final polymer in a vacuum oven at an elevated temperature (e.g., 100-150°C) until a constant weight is achieved.

Visualizing the Process

Experimental Workflow for AHBA Polymerization

experimental_workflow monomer High-Purity AHBA Monomer mixing Mixing and Dissolution (60-80°C) monomer->mixing ppa Polyphosphoric Acid (PPA) ppa->mixing polymerization Polycondensation (120-140°C) mixing->polymerization cyclization Cyclodehydration (180-200°C) polymerization->cyclization precipitation Precipitation (in Water/Methanol) cyclization->precipitation washing Washing precipitation->washing drying Drying washing->drying pbo Polybenzoxazole (PBO) drying->pbo

Caption: General workflow for the synthesis of polybenzoxazole from this compound.

Troubleshooting Logic for Low Molecular Weight

troubleshooting_low_mw start Low Molecular Weight Polymer check_monomer Check Monomer Purity start->check_monomer check_conditions Review Reaction Conditions check_monomer->check_conditions Pure purify Action: Recrystallize Monomer check_monomer->purify Impure check_precipitation Polymer Precipitated Early? check_conditions->check_precipitation Optimal optimize_temp Action: Optimize Temperature Profile & Time check_conditions->optimize_temp Suboptimal adjust_conc Action: Adjust Monomer Concentration check_precipitation->adjust_conc Yes end Achieve High MW Polymer check_precipitation->end No purify->end optimize_temp->end adjust_conc->end

Caption: Decision tree for troubleshooting low molecular weight in AHBA polymerization.

References

Stability issues of 4-Amino-3-hydroxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 4-Amino-3-hydroxybenzoic acid in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a versatile organic compound used as a building block in the synthesis of pharmaceuticals and other complex molecules.[1][2][3] Its structure, containing both an amino (-NH2) and a phenolic hydroxyl (-OH) group, makes it susceptible to degradation in solution, particularly through oxidation.[4][5] This degradation can lead to a loss of potency, the formation of impurities, and color changes in the solution, all of which can compromise experimental results and the quality of final products.

Q2: What are the primary factors that accelerate the degradation of this compound solutions?

The stability of this compound, like other aminophenol compounds, is influenced by several environmental factors.[6][7] The most significant are:

  • Oxygen: The presence of atmospheric or dissolved oxygen is a primary driver of oxidative degradation.[6][7]

  • Light: Exposure to light, especially UV radiation, can provide the energy to initiate and promote photo-degradation and photo-oxidation.[6][7]

  • High pH (Alkaline): Basic conditions can deprotonate the phenolic hydroxyl group, making the molecule more vulnerable to oxidation.[6]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation pathways.[6][7]

  • Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), can act as catalysts, significantly accelerating the rate of oxidation.[6]

Q3: How should I prepare and store a stock solution of this compound to maximize its stability?

To ensure the longevity of your stock solution, proper preparation and storage are critical.

  • Solvent Choice: Use high-purity, de-gassed solvents to minimize dissolved oxygen and trace metal contaminants. The compound is soluble in solvents like DMSO, Acetone, Chloroform, and Dichloromethane.[8]

  • Protect from Light: Always prepare and store the solution in amber glass vials or containers wrapped in aluminum foil to prevent photodegradation.[6][7]

  • Control Atmosphere: If possible, prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[7]

  • Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C, and protect from repeated freeze-thaw cycles by aliquoting.[9] For short-term use, refrigeration is recommended over room temperature.

  • Use of Additives: Consider adding an antioxidant or a chelating agent to the solution.

  • Fresh Preparation: It is highly recommended to prepare solutions fresh on the day of use whenever possible.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My this compound solution has changed color (e.g., turned yellow, brown, or pink).

A change in color is the most common indicator of oxidative degradation.[4][7] The aminophenol moiety is likely oxidizing to form colored quinone-imine species or other polymeric products.[5][7]

  • Immediate Cause: The solution has been exposed to oxygen, light, or both. High pH or the presence of catalytic metal ions can accelerate this process.

  • Solution:

    • Discard the discolored solution as its purity is compromised.

    • Prepare a fresh solution using de-gassed solvents.

    • Add an antioxidant (see Table 2) to the freshly prepared solution.

    • Ensure the new solution is stored in a tightly sealed amber vial, with the headspace potentially flushed with an inert gas.

Issue 2: My analytical results (e.g., HPLC purity, concentration) are inconsistent or show unexpected peaks.

Inconsistent results and the appearance of new peaks on your chromatogram suggest that the analyte is degrading over time.

  • Immediate Cause: The compound is degrading in the vial while waiting for analysis or even during the analytical run.

  • Solution:

    • Prepare Samples Fresh: Analyze samples immediately after preparation.

    • Use Antioxidants: Add an antioxidant like ascorbic acid to your sample solvent (diluent) and/or the HPLC mobile phase to protect the compound during analysis.[6]

    • Control Autosampler Temperature: If available, use a cooled autosampler (e.g., 4°C) to slow degradation in the queue.

    • Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, peroxide, heat, light) to identify potential degradation products and confirm that your analytical method can separate them from the parent peak.[10][11]

Issue 3: A precipitate has formed in my aqueous solution.

Precipitation issues are typically related to solubility, which can be highly dependent on the pH of the solution.

  • Immediate Cause: The pH of the solution may be near the isoelectric point of the molecule, where it has its lowest solubility. Temperature fluctuations during storage can also cause precipitation.[7]

  • Solution:

    • Adjust pH: Systematically adjust the pH of the solution away from the isoelectric point. Solubility should increase in more acidic or basic conditions.[7]

    • Use Buffers: Employ a suitable buffer system (e.g., phosphate, acetate) to maintain the pH in a range where the compound is soluble and stable.[7]

    • Consider Co-solvents: If working with aqueous solutions, adding a small percentage of an organic co-solvent (e.g., ethanol, DMSO) may improve solubility.[7]

    • Maintain Constant Temperature: Store the solution at a controlled, constant temperature.[7]

Data and Protocols

Factors Affecting Stability and Mitigation Strategies
FactorEffect on StabilityRecommended Mitigation Strategy
Oxygen (Air) Primary driver of oxidation, leading to color change and impurity formation.[6]Prepare solutions with de-gassed solvents; work under an inert atmosphere (N₂ or Ar); use sealed containers.[7]
Light (UV/Ambient) Provides energy for photo-oxidation and other degradation reactions.[6][7]Use amber glassware or wrap containers in foil; minimize light exposure during handling.[7]
High pH (Alkaline) Increases susceptibility to oxidation.[6]Prepare solutions in neutral or slightly acidic buffers (if the experiment allows).
Elevated Temperature Accelerates the rate of all degradation reactions.[6]Store solutions at reduced and controlled temperatures (e.g., 2-8°C, -20°C).[9]
Metal Ions (e.g., Cu²⁺) Catalyze oxidative degradation pathways.[6]Use high-purity solvents and reagents; add a chelating agent (e.g., EDTA).[7]
Common Antioxidants for Stabilization
AntioxidantTypical Concentration (w/v)Notes
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Highly effective in aqueous solutions for scavenging oxygen; commonly used for HPLC sample stabilization.[6]
Sodium Metabisulfite 0.05 - 0.5%A strong reducing agent, can be very effective in preventing oxidation.[6]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A radical scavenger, more suitable for organic solvent systems.

Experimental Protocols

Protocol: General Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[10][12]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products. An ideal study aims for 5-20% degradation of the parent compound.[11]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol (B129727)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV or PDA detector

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 2-8 hours. Withdraw samples periodically, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 1-4 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 2-8 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Place the stock solution in an oven at 70°C for 24-48 hours. Also, analyze the solid material under the same conditions.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B guideline) for a specified duration. A control sample should be wrapped in foil and placed in the same chamber.

  • Analysis: Analyze all stressed samples and an unstressed control sample by a suitable stability-indicating HPLC method.

Protocol: Example Stability-Indicating HPLC Method

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.5 Mobile Phase B: Acetonitrile Gradient:

  • 0-2 min: 5% B

  • 2-15 min: 5% to 60% B

  • 15-18 min: 60% B

  • 18-20 min: 60% to 5% B

  • 20-25 min: 5% B Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Disclaimer: This is a generic method and must be optimized and validated for your specific application.

Visualizations

G Diagram 1: General Stability Testing Workflow prep Prepare Solution (Use de-gassed solvent, amber vial) initial Initial Analysis (t=0) (HPLC for purity, concentration) prep->initial storage Store Under Defined Conditions (Temp, Light, Humidity) initial->storage pull Pull Samples at Time Points (e.g., 1, 3, 7, 14 days) storage->pull analysis Analyze Samples (HPLC, visual inspection) pull->analysis compare Compare to t=0 Results analysis->compare stable Compound is Stable under tested conditions compare->stable No significant change unstable Compound is Unstable (Significant degradation) compare->unstable >5% degradation or color change

Caption: A typical workflow for assessing the stability of a compound in solution over time.

G Diagram 2: Troubleshooting Solution Discoloration start Problem: Solution Changed Color check_o2 Was solution exposed to air? start->check_o2 check_light Was solution exposed to light? check_o2->check_light Yes check_o2->check_light No solve_o2 Solution: Use de-gassed solvents. Work under inert gas. check_o2->solve_o2 Yes check_ph Is the pH > 7? check_light->check_ph Yes check_light->check_ph No solve_light Solution: Use amber vials or wrap in foil. check_light->solve_light Yes solve_ph Solution: Use a neutral or slightly acidic buffer. check_ph->solve_ph Yes solve_antioxidant Universal Solution: Add an antioxidant (e.g., Ascorbic Acid). check_ph->solve_antioxidant No

Caption: A decision tree to diagnose and solve issues of solution discoloration.

G Diagram 3: Simplified Oxidative Degradation Pathway parent This compound (Colorless) product Oxidized Species (e.g., Quinone-imines) (Colored) parent->product Oxidation [O₂, Light, Metal Ions, High pH]

Caption: The primary degradation pathway for this compound in solution.

References

Technical Support Center: Microbial Production of 4-Amino-3-hydroxybenzoic acid (4,3-AHBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the microbial production of 4-Amino-3-hydroxybenzoic acid (4,3-AHBA).

Troubleshooting Guides & FAQs

This section is designed to address common issues encountered during the microbial production of 4,3-AHBA. The questions are categorized to help you quickly identify and resolve potential problems with your fermentation process.

Category 1: Issues Related to the Microbial Strain

Q1: My engineered strain is not producing any 4,3-AHBA, or the titer is significantly lower than expected. What are the potential genetic issues?

A1: A complete lack of or very low production of 4,3-AHBA often points to issues within the engineered metabolic pathway. Here are some common genetic factors to investigate:

  • Inefficient Enzyme Activity: The heterologously expressed enzymes, particularly the 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH) responsible for the final hydroxylation step, may have low specific activity towards the precursor 4-aminobenzoic acid (4-ABA). It has been shown that screening different PHBH enzymes or using protein engineering can enhance productivity.[1][2][3]

  • Codon Optimization: The codons of the heterologous genes may not be optimized for your expression host (e.g., Corynebacterium glutamicum or E. coli), leading to poor translation and low enzyme levels.

  • Plasmid Instability: If your expression cassettes are on a plasmid, it could be lost during cell division, especially in the absence of consistent selective pressure.

  • Promoter Strength: The promoters driving the expression of your pathway genes might be too weak, resulting in insufficient enzyme concentrations.

  • Feedback Inhibition: Key enzymes in the upstream shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, are often subject to feedback inhibition by aromatic amino acids, which can limit the supply of the precursor chorismate.[4]

Q2: I've confirmed the genetic integrity of my strain, but the yield is still low and inconsistent between batches. What should I check next?

A2: Inconsistent yields can be a sign of strain instability or physiological issues. Consider the following:

  • Genetic Reversion: The engineered modifications might be genetically unstable, leading to a population of non-producing cells over time. It's crucial to periodically re-sequence the integrated genes and flanking regions.

  • Cell Viability: High concentrations of 4,3-AHBA or its precursors can be toxic to the cells, leading to reduced growth and productivity. Perform toxicity assays to determine the inhibitory concentrations of these compounds. Corynebacterium glutamicum has been noted for its higher tolerance to aromatic compounds compared to other hosts like E. coli.[5]

Category 2: Fermentation and Culture Condition Issues

Q3: My 4,3-AHBA production is inconsistent, and I'm observing the accumulation of byproducts. How can I optimize my fermentation conditions?

A3: Suboptimal fermentation conditions are a frequent cause of low yields and the formation of unwanted byproducts. Here are key parameters to optimize:

  • Dissolved Oxygen (DO): Oxygen availability is critical. For the related compound 3,4-AHBA, productivity was shown to increase significantly under oxygen-limited conditions in C. glutamicum.[6] The optimal DO level for 4,3-AHBA production should be determined experimentally.

  • pH Control: The pH of the culture medium can affect enzyme activity and cell viability. Maintaining a stable pH, typically between 7.0 and 7.5 for C. glutamicum, is essential.

  • Carbon Source: The type and concentration of the carbon source (e.g., glucose, xylose) can impact precursor supply. For the production of the isomer 3,4-AHBA in Streptomyces lividans, a mixture of glucose and xylose resulted in higher productivity than glucose alone.[7]

  • Nutrient Limitation: Deficiencies in essential nutrients like nitrogen, phosphate (B84403), or trace elements can limit cell growth and product formation. Ensure your medium is well-balanced.

  • Byproduct Formation: The accumulation of byproducts such as lactate (B86563), acetate, and other organic acids indicates a metabolic imbalance.[6] Deleting genes responsible for byproduct formation, such as lactate dehydrogenase (ldh), can redirect carbon flux towards your desired product.[6]

Q4: I'm struggling to achieve high-density cultures, which is limiting my overall 4,3-AHBA titer. What strategies can I employ?

A4: Achieving high cell density is crucial for maximizing volumetric productivity. Consider the following:

  • Fed-Batch Strategy: A fed-batch fermentation strategy, where a concentrated feed of nutrients is supplied during the cultivation, can support high-density growth while avoiding the inhibitory effects of high substrate concentrations. Fed-batch cultures have been successfully used to produce 13.5 g/L of 4,3-AHBA.[1]

  • Medium Composition: The use of a nutrient-rich medium during the growth phase can promote biomass accumulation. You can then switch to a production medium with conditions optimized for 4,3-AHBA synthesis.

  • Growth-Arrested Bioprocess: For some products, decoupling the growth phase from the production phase can be beneficial. A growth-arrested bioprocess, where cells are maintained in a viable but non-growing state, can focus the metabolic resources on product formation.[5]

Category 3: Precursor Supply and Metabolic Flux

Q5: I suspect that the low yield of 4,3-AHBA is due to a limited supply of the precursor, 4-aminobenzoic acid (4-ABA). How can I address this?

A5: Insufficient precursor availability is a common bottleneck in metabolic engineering. Here's how to enhance the supply of 4-ABA:

  • Upregulate the Shikimate Pathway: The shikimate pathway is the source of chorismate, a key precursor for 4-ABA. Overexpressing genes in this pathway, such as a feedback-resistant version of aroG (DAHP synthase) and aroCKB (chorismate synthase, shikimate kinase, and 3-dehydroquinate (B1236863) synthase), can increase the carbon flux towards chorismate.[5]

  • Enhance the 4-ABA Biosynthesis Pathway: The conversion of chorismate to 4-ABA involves the enzymes aminodeoxychorismate synthase (encoded by pabA and pabB in E. coli) and aminodeoxychorismate lyase. Overexpressing these genes can pull the metabolic flux from chorismate to 4-ABA.

  • Precursor Feeding: In some cases, directly feeding 4-ABA to the culture can bypass upstream limitations. However, the economic viability and potential toxicity of this approach need to be considered.

Q6: How can I ensure an adequate supply of cofactors, such as NADPH, which are required for the biosynthesis of 4,3-AHBA?

A6: The biosynthesis of aromatic compounds is often dependent on the availability of reducing equivalents like NADPH.

  • Metabolic Engineering of Cofactor Regeneration: Engineering the central carbon metabolism to favor pathways that generate NADPH, such as the pentose (B10789219) phosphate pathway, can improve the supply of this essential cofactor.

  • Carbon Source Selection: The choice of carbon source can influence cofactor availability. For instance, xylose metabolism can generate more NADPH compared to glucose metabolism.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on the microbial production of 4,3-AHBA and related compounds. This data can serve as a benchmark for your own experiments.

Table 1: Production Titers of 4,3-AHBA and its Isomer 3,4-AHBA

CompoundHost OrganismTiter (g/L)Cultivation MethodReference
4,3-AHBACorynebacterium glutamicum13.5Fed-batch[1]
3,4-AHBACorynebacterium glutamicum5.6Fed-batch[6]
3,4-AHBAStreptomyces lividans2.7Batch (mixed sugars)[7]

Table 2: Yields of 4,3-AHBA from Glucose

Host OrganismYield (% of theoretical maximum)MediumReference
Corynebacterium glutamicum12.8Chemically defined CGXII[1][3]

Experimental Protocols

Protocol 1: Gene Deletion in Corynebacterium glutamicum (e.g., ldh gene)

This protocol describes a standard method for markerless gene deletion in C. glutamicum using a suicide vector system.

  • Construct the Deletion Vector:

    • Amplify the upstream and downstream flanking regions (approx. 500-1000 bp) of the target gene (ldh) from C. glutamicum genomic DNA using PCR.

    • Use overlap extension PCR to fuse the upstream and downstream fragments, creating a deletion allele.

    • Clone the fused fragment into a suicide vector (e.g., pK18mobsacB) that contains a selectable marker (e.g., kanamycin (B1662678) resistance) and a counter-selectable marker (sacB).

    • Transform the resulting plasmid into E. coli for propagation and verification by sequencing.

  • First Crossover (Integration):

    • Introduce the suicide vector into C. glutamicum via electroporation or conjugation.

    • Select for single-crossover integrants on agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin).

    • Confirm the integration event by PCR using primers that anneal outside the cloned flanking regions and within the vector.

  • Second Crossover (Excision):

    • Cultivate the single-crossover mutants in a non-selective medium (e.g., LBHIS) to allow for the second homologous recombination event.

    • Plate the culture onto agar plates containing sucrose (B13894) (e.g., 10% w/v). The sacB gene confers sucrose sensitivity, so only cells that have lost the vector will grow.

    • Screen the sucrose-resistant colonies by PCR to identify those with the desired gene deletion. This can be distinguished from the wild-type by the smaller size of the PCR product.

Protocol 2: Fed-Batch Fermentation of Corynebacterium glutamicum

This protocol provides a general framework for fed-batch cultivation to achieve high-density cultures and improved 4,3-AHBA production.

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into a seed culture medium (e.g., LBHIS) and incubate overnight at 30°C with shaking.

    • Use the seed culture to inoculate a pre-culture to a starting OD600 of ~0.1-0.2 and grow until the mid-exponential phase.

  • Batch Phase:

    • Inoculate the fermenter containing the batch medium (e.g., a chemically defined medium like CGXII with an initial glucose concentration of 20-40 g/L) with the pre-culture.

    • Control the temperature at 30°C and the pH at 7.0 (using automated addition of a base like NH4OH, which also serves as a nitrogen source).

    • Maintain the dissolved oxygen (DO) level above 20% by adjusting the agitation and aeration rates.

  • Fed-Batch Phase:

    • Once the initial glucose in the batch medium is nearly depleted (as indicated by a sharp increase in DO), start the feeding of a concentrated glucose solution (e.g., 500 g/L).

    • The feeding rate can be controlled to maintain a low glucose concentration in the fermenter, which can help to avoid overflow metabolism.

    • Continue the fermentation for the desired period (e.g., 48-72 hours), taking samples periodically for analysis of cell density, substrate consumption, and product formation.

Protocol 3: Quantification of 4,3-AHBA by HPLC

This protocol outlines a typical method for analyzing the concentration of 4,3-AHBA in culture supernatants.

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often employed.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detector set at a wavelength where 4,3-AHBA has strong absorbance (e.g., 280 nm).

    • Quantification: Prepare a standard curve using known concentrations of pure 4,3-AHBA. The concentration in the samples can be determined by comparing the peak areas to the standard curve.

Visualizations

4,3-AHBA_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_4ABA 4-ABA Pathway cluster_43AHBA Final Product Pathway Glucose Glucose Chorismate Chorismate Glucose->Chorismate Multiple Steps (aro genes) 4-amino-4-deoxychorismate 4-amino-4-deoxychorismate Chorismate->4-amino-4-deoxychorismate pabA, pabB 4-aminobenzoic acid (4-ABA) 4-aminobenzoic acid (4-ABA) 4-amino-4-deoxychorismate->4-aminobenzoic acid (4-ABA) This compound (4,3-AHBA) This compound (4,3-AHBA) 4-aminobenzoic acid (4-ABA)->this compound (4,3-AHBA) 4-hydroxybenzoate 3-hydroxylase (PHBH)

Caption: Biosynthetic pathway of 4,3-AHBA from glucose in an engineered host.

Troubleshooting_Workflow start Low 4,3-AHBA Yield check_strain Verify Strain Integrity (Sequencing, Plasmid Stability) start->check_strain optimize_fermentation Optimize Fermentation Conditions (DO, pH, Nutrients) check_strain->optimize_fermentation No genetic_issue Genetic Issue Identified check_strain->genetic_issue Yes analyze_metabolites Analyze Metabolites (HPLC, GC-MS) optimize_fermentation->analyze_metabolites No fermentation_issue Suboptimal Conditions optimize_fermentation->fermentation_issue Yes analyze_metabolites->start No obvious issue precursor_bottleneck Precursor/Cofactor Limitation analyze_metabolites->precursor_bottleneck Yes re_engineer_strain Re-engineer Strain (Codon Optimization, Stronger Promoters) genetic_issue->re_engineer_strain adjust_protocol Adjust Fermentation Protocol (Fed-batch, Media Composition) fermentation_issue->adjust_protocol metabolic_engineering Metabolic Engineering (Upregulate Precursors, Block Byproducts) precursor_bottleneck->metabolic_engineering end Improved Yield re_engineer_strain->end adjust_protocol->end metabolic_engineering->end

Caption: A logical workflow for troubleshooting low 4,3-AHBA yield.

References

Preventing degradation of 4-Amino-3-hydroxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 4-Amino-3-hydroxybenzoic acid during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and dark place.[1][2] To minimize oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3] For extended storage, refrigeration at 4°C is advisable.[4]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid compound and are susceptible to degradation. For short-term storage (up to one month), solutions can be stored at -20°C, protected from light.[4] For longer-term storage (up to six months), freezing at -80°C is recommended.[4] It is best to prepare solutions fresh and use them promptly. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use vials.[4]

Q3: My this compound powder/solution has changed color. What is the cause?

A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically caused by oxidation of the amino group, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[5] The formation of colored quinone-imine species or other polymeric products can result from this process.

Q4: What are the primary factors that contribute to the degradation of this compound?

A4: The main factors influencing the stability of this compound are:

  • Oxygen: The amino group is susceptible to oxidation, a primary degradation pathway.[5]

  • Light: Exposure to UV or ambient light can induce photodegradation.[5]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[5]

  • pH: The pH of solutions can affect the stability of the compound.

  • Metal Ions: Trace metal ions can catalyze oxidative degradation.[5]

Q5: Are there any incompatible materials I should avoid when handling or storing this compound?

A5: Yes, you should avoid contact with strong oxidizing agents and strong bases, as these can promote degradation.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid Compound Oxidation due to improper storage (exposure to air/light).1. Discard the discolored compound if purity is critical. 2. For future storage, ensure the container is tightly sealed, purged with an inert gas, and stored in a cool, dark place.
Rapid Color Change in Solution Oxidation, photodegradation, or presence of metal ion catalysts.1. Prevent Oxidation: De-gas solvents with nitrogen or argon before use and handle the solution under an inert atmosphere. Consider adding an antioxidant like ascorbic acid.[5] 2. Prevent Photodegradation: Use amber glassware or wrap containers in aluminum foil to protect from light.[5] 3. Prevent Metal-Ion Catalysis: Use high-purity solvents and consider adding a chelating agent such as EDTA.[5]
Precipitation in Frozen Solutions Poor solubility at low temperatures or solvent incompatibility.1. Ensure the chosen solvent is appropriate for the storage temperature. 2. Gently warm and vortex the solution to redissolve the precipitate before use. Confirm complete dissolution.
Inconsistent Experimental Results Degradation of the compound in solution during the experiment.1. Prepare solutions fresh before each experiment. 2. If the experiment is lengthy, keep the solution on ice and protected from light. 3. Perform a stability check of the compound under your experimental conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • pH meter

  • Amber HPLC vials

  • Temperature-controlled chambers/incubators

  • UV lamp for photodegradation studies

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Protect the stock solution from light.

3. Application of Stress Conditions:

  • Temperature: Aliquot the stock solution into amber vials and store them at various temperatures (e.g., 4°C, 25°C, and 40°C).

  • pH: Adjust the pH of aliquots of the stock solution to different values (e.g., pH 3, 7, and 9) using dilute acid or base. Store at a constant temperature.

  • Light: Expose an aliquot of the stock solution in a clear vial to a UV lamp, alongside a control vial wrapped in foil.

  • Oxidation: Bubble air through an aliquot of the stock solution and compare it to a sample purged with nitrogen.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.

5. Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a suitable wavelength determined by UV-Vis spectrophotometry (e.g., around 280 nm).[7]

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Monitor for the appearance of new peaks, which indicate degradation products.

Quantitative Data Summary

The following table provides an example of how to present stability data for this compound. Actual results will vary based on experimental conditions.

Condition Parameter Time Point % Remaining (Mean ± SD) Appearance of Degradation Products
Temperature 4°C72 hours99.5 ± 0.3Not significant
25°C72 hours95.2 ± 0.8Minor peaks observed
40°C72 hours85.1 ± 1.2Significant new peaks
pH pH 348 hours98.9 ± 0.5Minimal degradation
pH 748 hours96.5 ± 0.7Minor degradation
pH 948 hours90.3 ± 1.1Noticeable degradation
Light Dark Control24 hours99.8 ± 0.2Not significant
UV Exposed24 hours75.4 ± 2.5Multiple degradation peaks

Visualizations

Potential Degradation Pathways cluster_oxidation Oxidation Pathway cluster_photodegradation Photodegradation Pathway A This compound B Quinone-imine Intermediate A->B O2, Metal Ions C Polymeric Degradation Products (Colored) B->C Polymerization D This compound E Excited State Molecule D->E UV Light (hν) F Photodegradation Products E->F Various Reactions Experimental Workflow for Stability Testing prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Temp, pH, Light, O2) prep->stress sample Sample at Time Points (0, 24, 48, 72h) stress->sample hplc Analyze by HPLC sample->hplc data Calculate % Remaining & Identify Degradants hplc->data report Generate Stability Report data->report Troubleshooting Logic for Degradation start Degradation Observed? is_solid Is it the solid compound? start->is_solid Yes is_solution Is it in solution? start->is_solution No, in solution is_solid->is_solution No solid_action Action: Store solid in a cool, dark, dry place under inert gas. is_solid->solid_action Yes solution_check_light Exposed to light? is_solution->solution_check_light solution_check_air Exposed to air? solution_check_light->solution_check_air No light_action Action: Use amber vials or protect from light. solution_check_light->light_action Yes solution_check_temp Stored at high temp? solution_check_air->solution_check_temp No air_action Action: Use de-gassed solvents and an inert atmosphere. solution_check_air->air_action Yes temp_action Action: Store solutions frozen (-20°C or -80°C). solution_check_temp->temp_action Yes

References

Technical Support Center: Optimizing Catalyst Selection for 4-Amino-3-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-hydroxybenzoic acid. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst selection and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is through the reduction of a nitro group in a precursor molecule. The typical starting material is 4-nitro-3-hydroxybenzoic acid. The reduction of the nitro group to an amine group is the key transformation.[1] Two primary catalytic systems are widely employed for this purpose:

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), with hydrogen gas.[2]

  • Chemical Reduction: This approach utilizes a metal in an acidic medium, such as tin (Sn) in the presence of hydrochloric acid (HCl).[3]

Q2: How do I choose between catalytic hydrogenation (e.g., Pd/C) and chemical reduction (e.g., Sn/HCl)?

A2: The choice of reduction method depends on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups on the substrate.

  • Palladium on Carbon (Pd/C) with Hydrogen: This is often the preferred method for its high efficiency and cleaner reaction profile, as the byproducts are typically just water. It is highly effective for reducing nitro groups. However, Pd/C is sensitive to catalyst poisons and may also reduce other functional groups if not carefully controlled.[4]

  • Tin (Sn) and Hydrochloric Acid (HCl): This is a robust and cost-effective method. However, it requires stoichiometric amounts of tin, and the work-up can be more complex due to the need to remove tin salts.[3]

Q3: What are the key safety precautions to consider during the catalytic hydrogenation of 4-nitro-3-hydroxybenzoic acid?

A3: Catalytic hydrogenation of nitroaromatic compounds is an exothermic process and involves flammable hydrogen gas, requiring strict safety measures.[5] Key precautions include:

  • Inert Atmosphere: The reaction vessel must be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures.[6]

  • Catalyst Handling: Palladium on carbon can be pyrophoric when dry and exposed to air. It should be handled while wet with a solvent.[7]

  • Hydrogen Gas: Use appropriate pressure-rated equipment and ensure the system is leak-proof. Monitor hydrogen uptake to gauge reaction progress.

  • Temperature Control: The reaction is exothermic, and a rapid temperature increase can lead to a runaway reaction.[8] Ensure adequate cooling and controlled addition of reagents.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Catalyst Inactivity or Deactivation Pd/C Catalyst: Ensure the catalyst is fresh and has been stored properly. Catalyst poisoning by sulfur compounds or other impurities in the starting material or solvent can severely reduce activity.[9] Consider pre-treating the starting material to remove potential poisons. If catalyst deactivation is suspected, regeneration by washing and oxidation may be possible.[9]
Incomplete Reaction Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC. If the reaction stalls, it may be due to catalyst deactivation or insufficient hydrogen pressure. Hydrogen Pressure: For catalytic hydrogenation, ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction.
Suboptimal Reaction Conditions Temperature: The reaction temperature can significantly impact the rate and selectivity. For Pd/C catalyzed hydrogenation, temperatures are often in the range of 50-95°C.[7][10] Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst's activity. Methanol and ethanol (B145695) are commonly used.[2]
Product Loss During Work-up Purification: The product can be isolated by precipitation from the reaction mixture by adjusting the pH. Ensure the pH is carefully controlled to maximize precipitation and minimize loss in the filtrate. Recrystallization from hot water or dilute alcohol can be used for further purification, but some product loss is inevitable.[3]
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Incomplete Reduction of Nitro Group This can lead to the presence of unreacted 4-nitro-3-hydroxybenzoic acid or intermediate nitroso and hydroxylamine (B1172632) species. Solution: Increase reaction time, catalyst loading, or hydrogen pressure. Ensure the catalyst is active.
Side Reactions Dehalogenation: If the starting material contains halogen substituents, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation. Using a milder catalyst like Raney Nickel or specific reaction conditions can help minimize this side reaction.[4][11]
Formation of Azo Compounds Condensation of intermediate nitroso and hydroxylamine species can form azo compounds, especially if the reaction is not driven to completion.[9] Solution: Ensure efficient stirring and sufficient hydrogen supply to promote complete reduction to the amine.
Contamination from Reagents Starting Material Purity: Use high-purity 4-nitro-3-hydroxybenzoic acid. Impurities in the starting material can be carried through to the final product. Solvent Purity: Use high-purity, dry solvents. Impurities in the solvent can poison the catalyst.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemTypical SubstrateCatalyst LoadingSolventTemperature (°C)PressureYield (%)Reference
5% Pd/C4-hydroxy-3-nitrobenzoic acid15.6 wt%Water/HCl95Atmospheric H₂90 (as HCl salt)[10]
Sn/HCl4-nitro-3-hydroxybenzoic acid300 wt% (Sn)Conc. HClWater bathAtmospheric60[3]
Pd/C3-Hydroxy-4-nitrobenzoic acidCatalyticMethanol20H₂ atmosphere-[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a patented procedure for the preparation of 3-amino-4-hydroxybenzoic acid hydrochloride.[10]

Materials:

  • 4-hydroxy-3-nitrobenzoic acid (160 g)

  • Concentrated hydrochloric acid (150 ml)

  • Distilled water (3 liters)

  • 5% Palladium on carbon (25 g)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • To a 5-liter, 3-necked, round-bottom flask equipped with a mechanical stirrer, gas inlet, and condenser, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, and 3 liters of distilled water.

  • Carefully add 25 g of 5% palladium on carbon to the mixture.

  • Purge the flask with nitrogen gas to remove air.

  • Heat the reaction mixture to 95°C with vigorous stirring.

  • Introduce hydrogen gas into the reaction mixture. Monitor the hydrogen uptake to follow the reaction progress.

  • Upon completion of the reaction (cessation of hydrogen uptake), stop the hydrogen flow and cool the reaction mixture to room temperature under a nitrogen atmosphere.

  • Recover the catalyst by filtration.

  • The resulting solution containing the product hydrochloride can be further purified by adjusting the acidity and cooling to induce crystallization.

Protocol 2: Chemical Reduction using Tin (Sn) and Hydrochloric Acid (HCl)

This protocol is based on a classic method for the preparation of this compound.[3]

Materials:

  • 4-nitro-3-hydroxybenzoic acid (10 g)

  • Concentrated hydrochloric acid (200 ml)

  • Tin (Sn), granulated (30 g)

  • Hydrogen sulfide (B99878) (gas)

  • Sodium acetate (B1210297) (concentrated solution)

Procedure:

  • In a suitable flask, heat a mixture of 10 g of 4-nitro-3-hydroxybenzoic acid and 200 ml of concentrated hydrochloric acid on a water bath.

  • Slowly add 30 g of tin to the hot mixture. The reaction is exothermic.

  • After the reaction is complete, the double tin salt of the product will separate out. Filter the precipitate.

  • Dissolve the precipitate in 200 ml of warm water.

  • Pass hydrogen sulfide gas through the solution until all the tin has precipitated as tin sulfide.

  • Filter off the tin sulfide.

  • Concentrate the filtrate until crystals of the hydrochloride salt of the product begin to separate.

  • Cool the solution, filter the hydrochloride salt, and dissolve it in a small amount of water.

  • Precipitate the free base (this compound) by adding a concentrated solution of sodium acetate.

  • Filter the product, wash it with water, and recrystallize from hot water or dilute alcohol. The reported yield is approximately 60%.[3]

Mandatory Visualizations

Synthesis_Pathway cluster_catalyst Catalyst Systems 4-Nitro-3-hydroxybenzoic Acid 4-Nitro-3-hydroxybenzoic Acid Reduction Reduction 4-Nitro-3-hydroxybenzoic Acid->Reduction [H] This compound This compound Reduction->this compound Pd/C, H2 Pd/C, H2 Pd/C, H2->Reduction Sn, HCl Sn, HCl Sn, HCl->Reduction

Caption: General synthesis pathway for this compound.

Catalyst_Selection_Workflow start Start: Need to synthesize This compound check_impurities Are there sulfur-containing impurities in the starting material? start->check_impurities pretreat Pre-treat starting material to remove sulfur check_impurities->pretreat Yes consider_scale Is this a large-scale synthesis with complex work-up constraints? check_impurities->consider_scale No pretreat->consider_scale choose_pdc Select Pd/C with H2 for high efficiency and clean reaction end Proceed with selected method choose_pdc->end choose_sn_hcl Select Sn/HCl as a robust alternative choose_sn_hcl->end consider_scale->choose_pdc No consider_scale->choose_sn_hcl Yes Troubleshooting_Workflow start Low Yield or Purity Issue check_catalyst Is the catalyst fresh and active? start->check_catalyst replace_catalyst Replace or regenerate catalyst check_catalyst->replace_catalyst No check_reaction_conditions Are reaction conditions optimal? (Temperature, Pressure, Time) check_catalyst->check_reaction_conditions Yes replace_catalyst->check_reaction_conditions optimize_conditions Optimize reaction conditions check_reaction_conditions->optimize_conditions No check_workup Is product being lost during work-up? check_reaction_conditions->check_workup Yes optimize_conditions->check_workup optimize_workup Optimize purification and isolation steps check_workup->optimize_workup Yes end Problem Resolved check_workup->end No optimize_workup->end

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 4-Amino-3-hydroxybenzoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Amino-3-hydroxybenzoic acid in complex reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comparative overview of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method's performance is objectively compared, supported by experimental data, to assist in selecting the most appropriate technique for specific analytical needs.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS (with derivatization), and CE-UV for the quantitative analysis of this compound and structurally related aromatic amino acids. It is important to note that the exact performance metrics can vary depending on the specific instrumentation, column/capillary chemistry, and matrix complexity.

ParameterHPLC-UVGC-MS (with Derivatization)Capillary Electrophoresis (CE-UV)
Limit of Detection (LOD) 0.1 µg/mL[1]High pg to low ng range[2]5 - 13 µmol/L[1]
Limit of Quantification (LOQ) 0.5 µg/mL[1]Low ng range[3]~15 µmol/L
Linearity (r²) ≥ 0.999[1]≥ 0.99[4]≥ 0.998[1]
Precision (%RSD) < 2%[1]≤ 6%[3]< 6%[1]
Sample Preparation Filtration, DilutionExtraction, DerivatizationFiltration, Dilution
Analysis Time 5 - 15 minutes10 - 30 minutes10 - 20 minutes
Selectivity Good to ExcellentExcellentGood to Excellent
Throughput HighMediumHigh

Methodological Comparison

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, robust, and reliable method for the quantification of non-volatile aromatic compounds like this compound. It offers excellent precision and accuracy with relatively simple sample preparation. Reversed-phase chromatography is the most common separation mode.

Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional sensitivity and selectivity. However, due to the low volatility and polar nature of this compound, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound. Silylation is a common derivatization technique for this purpose.[5] While this adds a step to the sample preparation, the enhanced sensitivity can be advantageous for trace-level analysis.

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and reagent consumption. It is particularly well-suited for the analysis of charged species like amino acids. CE offers high efficiency and can be a cost-effective alternative to HPLC, especially for routine analysis.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated method for a structurally similar compound and is a strong starting point for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (B52724) and water.

  • Formic acid or phosphoric acid.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point would be a gradient from 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined from a UV scan of the analyte. The UV spectrum of the related 4-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 278 nm.[6]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or mobile phase A). Prepare a series of calibration standards by diluting the stock solution.

  • Reaction Mixture Sample: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This is a general protocol for the analysis of amino acids by GC-MS and will require optimization for this compound.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as carrier gas.

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).

  • This compound reference standard.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Accurately weigh a known amount of the reference standard or an aliquot of the reaction mixture into a vial and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried sample. Cap the vial tightly and heat at 70 °C for 1 hour. Cool to room temperature before injection.

Capillary Electrophoresis with UV Detection (CE-UV)

This protocol is based on methods for the analysis of aromatic amino acids and can be adapted for this compound.

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).

  • Background electrolyte (BGE) components (e.g., sodium tetraborate (B1243019), boric acid).

  • This compound reference standard.

2. CE Conditions:

  • Background Electrolyte (BGE): 20 mM Sodium tetraborate buffer, pH 9.2.

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 214 nm or a wavelength of maximum absorbance.

3. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the BGE or water. Prepare calibration standards by diluting the stock solution with the BGE.

  • Reaction Mixture Sample: Dilute the reaction mixture with the BGE to a suitable concentration. Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Dilute Dilution Sample->Dilute Filter Filtration (0.45 µm) Dilute->Filter Derivatize Derivatization (for GC-MS) Filter->Derivatize HPLC HPLC Filter->HPLC CE CE Filter->CE GCMS GC-MS Derivatize->GCMS Calibrate Calibration Curve HPLC->Calibrate GCMS->Calibrate CE->Calibrate Quantify Quantification Calibrate->Quantify Report Report Results Quantify->Report

Caption: General workflow for the quantitative analysis of this compound.

DecisionTree Start Start: Need to quantify This compound Trace Is trace level analysis required (< 1 µg/mL)? Start->Trace HighThroughput Is high throughput for routine analysis a priority? Trace->HighThroughput No GCMS GC-MS Trace->GCMS Yes Volatile Are volatile impurities also of interest? Ionic Are other ionic species being analyzed simultaneously? Volatile->Ionic No Volatile->GCMS Yes HighThroughput->Volatile No HPLC HPLC-UV HighThroughput->HPLC Yes Ionic->HPLC No CE Capillary Electrophoresis Ionic->CE Yes

Caption: Decision tree for selecting an analytical method.

References

Performance comparison of 4-Amino-3-hydroxybenzoic acid-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the performance of polymers derived from 4-Amino-3-hydroxybenzoic acid (4,3-AHBA). This analysis is supported by experimental data from peer-reviewed literature, providing a clear perspective on their potential and standing against other established polymer systems.

Polymers based on this compound, particularly polybenzoxazoles (PBOs), are emerging as high-performance materials with a bio-based potential. Their rigid-rod molecular structure imparts exceptional thermal and mechanical properties, making them attractive for demanding applications. This guide will delve into their performance characteristics, benchmarked against both conventional bioplastics and other high-performance aromatic polymers. Furthermore, we will explore the methodologies for their synthesis and characterization and touch upon their potential in the biomedical field.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of 4,3-AHBA-based polymers in comparison to other relevant materials. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Thermal and Mechanical Properties

Bio-based polybenzoxazoles derived from 3-amino-4-hydroxybenzoic acid exhibit ultrahigh thermal resistance, with a 10% weight loss temperature (T10) exceeding 400°C and glass transition temperatures (Tg) over 170°C.[1] These values are significantly higher than those of conventional bio-based polymers like polyamide 11 and poly(lactic acid).[1] When compared to other high-performance fibers, PBO fibers (such as Zylon®) demonstrate superior tensile strength.

Property4,3-AHBA-based PBOPolyamide 11Poly(lactic acid) (PLA)Aramid Fiber (Kevlar® 49)Polyimide (Kapton® HN)
Thermal Properties
Glass Transition Temp. (Tg)>170 °C[1]~60 °C[1]56 °C[1]~375 °C360-410 °C
10% Weight Loss Temp. (T10)>400 °C[1]--~550 °C (in N₂)~560 °C (in N₂)
Mechanical Properties
Tensile StrengthHigh (Specific values vary with processing)LowerLower3.6 GPa0.23 GPa
Young's ModulusHigh (Specific values vary with processing)[1]LowerLower131 GPa2.5 GPa

Note: Data for Kevlar® and Kapton® are typical values from manufacturer datasheets and literature, and were not obtained from direct comparative studies with the 4,3-AHBA-based PBOs under identical conditions.

Experimental Protocols

This section details the methodologies for the synthesis of 4,3-AHBA-based polymers and the characterization of their key properties.

Synthesis of Poly(this compound)

A common route for the synthesis of the monomer, this compound, involves the reduction of 4-nitro-3-hydroxybenzoic acid.[2]

Monomer Synthesis: Reduction of 4-nitro-3-hydroxybenzoic acid

  • Reaction Setup: 10 g of 4-nitro-3-hydroxybenzoic acid and 200 ml of concentrated hydrochloric acid are heated in a water bath.[2]

  • Reduction: 30 g of tin is slowly added to the heated mixture.[2]

  • Isolation of Intermediate: After the reaction is complete, the double tin salt precipitates and is filtered.[2]

  • Tin Removal: The precipitate is dissolved in warm water, and hydrogen sulfide (B99878) is passed through the solution until all the tin has precipitated.[2]

  • Product Isolation: The filtrate is concentrated, and the resulting hydrochloride salt is precipitated. The free base (this compound) is then obtained by adding a concentrated solution of sodium acetate.[2]

  • Purification: The product is filtered, washed with water, and recrystallized from hot water or dilute alcohol.[2]

Polymerization to Polybenzoxazole (PBO)

The synthesis of PBO from 4,3-AHBA typically proceeds through a two-step process involving the formation of a poly(o-hydroxyamide) precursor followed by thermal cyclization.

  • Polycondensation: The 4,3-AHBA derived diacid monomer and an aliphatic diamine are dissolved in N-methyl-2-pyrrolidone (NMP). Calcium chloride and pyridine (B92270) are added, and the mixture is cooled. Triphenyl phosphite (B83602) is added dropwise, and the reaction is stirred at room temperature and then heated to 100°C.[1]

  • Precursor Precipitation: The resulting viscous solution of the poly(o-hydroxyamide) is poured into methanol (B129727) to precipitate the polymer.[1]

  • Thermal Cyclization: The precursor polymer is then thermally treated at high temperatures (e.g., 300-400°C) under an inert atmosphere to induce cyclization to the polybenzoxazole.

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability of the polymers.

  • Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[3]

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.[4]

  • Analysis: The degradation temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., T5% or T10%).[5]

Mechanical Testing: Tensile Testing

Tensile testing is used to determine the mechanical properties of the polymer fibers or films, such as tensile strength and Young's modulus, in accordance with standards like ASTM D638 or ISO 527.[6][7]

  • Specimen Preparation: Polymer samples are prepared in a standard shape, often a dumbbell or "dog-bone" shape, to ensure that breakage occurs in the central, narrower section.[6]

  • Instrumentation: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer may be used to accurately measure the elongation.[7]

  • Test Procedure: The specimen is clamped in the grips and subjected to a constant rate of extension until it fractures.[6]

  • Data Acquisition: The applied load and the elongation of the specimen are recorded throughout the test.

  • Analysis: The data is used to generate a stress-strain curve, from which the tensile strength (the maximum stress the material can withstand) and Young's modulus (a measure of stiffness) are calculated.[7]

Visualizing the Process: Synthesis and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the production and evaluation of 4,3-AHBA-based polymers.

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Polymerization Polymerization Start Start Nitro_Reduction Reduction of 4-nitro-3-hydroxybenzoic acid Start->Nitro_Reduction Purification Purification of 4,3-AHBA Nitro_Reduction->Purification Monomer 4,3-AHBA Monomer Purification->Monomer Polycondensation Polycondensation with Diamine Monomer->Polycondensation Precipitation Precipitation of Poly(o-hydroxyamide) Polycondensation->Precipitation Thermal_Cyclization Thermal Cyclization Precipitation->Thermal_Cyclization PBO PBO Polymer Thermal_Cyclization->PBO

Caption: Workflow for the synthesis of 4,3-AHBA-based PBO polymers.

Characterization_Workflow cluster_Analysis Performance Evaluation PBO_Sample PBO Polymer Sample Thermal_Analysis Thermal Analysis (TGA) PBO_Sample->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile Test) PBO_Sample->Mechanical_Testing Biocompatibility_Assay Biocompatibility Assay (e.g., In Vitro Cytotoxicity) PBO_Sample->Biocompatibility_Assay Drug_Release_Study Drug Release Study (Future Work) PBO_Sample->Drug_Release_Study Thermal_Data Thermal_Data Thermal_Analysis->Thermal_Data Thermal Stability Data Mechanical_Data Mechanical_Data Mechanical_Testing->Mechanical_Data Mechanical Properties Data Biocompatibility_Data Biocompatibility_Data Biocompatibility_Assay->Biocompatibility_Data Cytotoxicity Data Drug_Release_Data Drug_Release_Data Drug_Release_Study->Drug_Release_Data Release Kinetics Data

Caption: Workflow for the characterization of 4,3-AHBA-based polymers.

Biomedical Applications: A Field for Future Exploration

While the exceptional thermal and mechanical properties of 4,3-AHBA-based polymers are well-documented for materials science applications, their potential in the biomedical field, particularly in drug delivery and as biocompatible materials, remains largely unexplored in the reviewed literature.

Drug Delivery: The development of drug delivery systems aims to control the release of therapeutic agents to improve efficacy and reduce side effects. Polymeric carriers can be designed to release drugs in a controlled manner, often governed by diffusion or polymer degradation.[10] While poly(2-oxazoline)s, which share a related structural motif, have been investigated as drug delivery vehicles, there is a clear lack of studies on the drug release kinetics of polymers specifically derived from this compound.[10] This presents an open avenue for research, where these robust polymers could be functionalized to create novel controlled-release systems.

References

A Spectroscopic Guide to the Differentiation of 4-Amino-3-hydroxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural isomers of aminohydroxybenzoic acid, including the titular 4-Amino-3-hydroxybenzoic acid, are foundational molecules in medicinal chemistry and materials science. While sharing the same molecular formula (C₇H₇NO₃) and mass (153.14 g/mol ), the varied placement of the amino (–NH₂) and hydroxyl (–OH) groups on the benzoic acid framework imparts distinct physicochemical properties.[1][2] These differences are critical in drug design, where specific molecular geometry dictates biological activity. Consequently, unambiguous identification is paramount.

This guide provides an objective comparison of this compound and its key isomer, 3-Amino-4-hydroxybenzoic acid, through a comprehensive analysis of their spectroscopic signatures. For a broader context on how substituent position affects spectral data, a comparison with the simpler aminobenzoic acid isomers is also included.[3] All experimental data is presented to aid researchers in the precise characterization of these vital compounds.

Quantitative Spectroscopic Data Comparison

The following tables summarize key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, highlighting the distinct spectral characteristics of each isomer.

Table 1: Spectroscopic Data for Aminohydroxybenzoic Acid Isomers

IsomerTechniqueParameterObserved Values
This compound ¹H NMRChemical Shifts (δ)Data not fully available in search results.
¹³C NMRChemical Shifts (δ)Data not fully available in search results.
FTIR (cm⁻¹)N-H stretch, O-H stretch, C=O stretchCharacteristic peaks are available but specific values require spectral data interpretation.[4]
Mass Spec.Molecular Ion (m/z)153[1]
3-Amino-4-hydroxybenzoic acid ¹H NMRChemical Shifts (δ)Data not fully available in search results.
¹³C NMRChemical Shifts (δ)Data not fully available in search results.
FTIR (cm⁻¹)N-H stretch, O-H stretch, C=O stretchCharacteristic peaks are available but specific values require spectral data interpretation.[5]
Mass Spec.Molecular Ion (m/z)153 (Expected)

Note: Specific NMR and detailed FTIR peak data for aminohydroxybenzoic acid isomers were not available in the provided search results. The following table for aminobenzoic acid isomers is provided as an illustrative example of spectroscopic differentiation.

Table 2: Comparative Spectral Data for Aminobenzoic Acid Isomers[3]

Spectroscopic TechniqueParameter2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
UV-Vis Spectroscopy λmax (nm) in Methanol/Ethanol~218, ~335~194, ~226, ~272~194, ~226, ~278[3][6]
FTIR Spectroscopy N-H stretch (cm⁻¹)~3480, ~3370~3470, ~3380~3470, ~3370
O-H stretch (COOH, cm⁻¹)~3000-2500 (broad)~3000-2500 (broad)~3000-2500 (broad)
C=O stretch (COOH, cm⁻¹)~1670-1680~1680-1690~1680-1690
¹H NMR (in DMSO-d₆) Aromatic Protons (δ, ppm)6.5-8.0 (complex)7.0-7.86.6 (d), 7.6 (d)
COOH Proton (δ, ppm)~12.5~12.7~12.3
NH₂ Protons (δ, ppm)~5.0~5.4~5.9
¹³C NMR (in DMSO-d₆) Carboxyl Carbon (δ, ppm)~169.5~168.0~167.8
Aromatic Carbons (δ, ppm)~111-151~115-149~113-153
Mass Spectrometry Molecular Ion (m/z)137137137
Key Fragment (m/z)119 ([M-H₂O]⁺)92, 11992, 119

Experimental Workflow and Isomer Identification

The differentiation between isomers is a logical process that relies on the unique outputs of various spectroscopic techniques. The following diagram illustrates a typical workflow for identifying an unknown aminobenzoic acid isomer.

G start Unknown Aminohydroxybenzoic Acid Isomer Sample ms Mass Spectrometry (MS) start->ms nmr ¹H NMR Spectroscopy start->nmr ir FTIR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv ms_res Confirm Molecular Weight (m/z = 153) ms->ms_res Provides M⁺ peak nmr_res Analyze Aromatic Region: Chemical Shifts & Splitting Patterns nmr->nmr_res Key Differentiator ir_res Identify Functional Groups: N-H, O-H, C=O stretches ir->ir_res Confirms functional groups uv_res Determine λmax (Varies with conjugation) uv->uv_res isomer1 Identified: 4-Amino- 3-hydroxybenzoic acid nmr_res->isomer1 Unique Pattern A isomer2 Identified: 3-Amino- 4-hydroxybenzoic acid nmr_res->isomer2 Unique Pattern B other_isomers Other Possible Isomers nmr_res->other_isomers Other Patterns ir_res->isomer1 Fingerprint Match uv_res->isomer1

A logical workflow for isomer identification using spectroscopy.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrumentation and specific parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the acquisition of ¹H and ¹³C NMR spectra, which are crucial for determining the substitution pattern on the aromatic ring.[3]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the aminohydroxybenzoic acid isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Measurement:

    • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to an internal standard like tetramethylsilane (B1202638) (TMS).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[8]

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Measurement:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

This protocol determines the absorption maxima (λmax), which relates to the electronic transitions within the molecule and is affected by the conjugation system.[3]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[3]

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing a small amount of the isomer and dissolving it in a UV-grade solvent (e.g., methanol, ethanol) to a known concentration (e.g., 100 µg/mL).[3]

    • Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution for analysis.

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample across a wavelength range (e.g., 200-400 nm) to identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable information on the molecule's fragmentation pattern, confirming the molecular formula.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 µg/mL).

  • Measurement:

    • Introduce the sample into the ionization source.

    • The instrument generates ions, separates them based on their mass-to-charge (m/z) ratio, and detects their abundance.

    • The resulting mass spectrum plots ion abundance versus m/z, where the molecular ion peak (M⁺) confirms the molecular weight.[3]

References

A Comparative Guide to Catalysts in 4-Amino-3-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-Amino-3-hydroxybenzoic acid (4-AHBA), a crucial intermediate in the pharmaceutical and polymer industries, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, presenting experimental data, detailed protocols, and process visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route.

The predominant method for 4-AHBA synthesis involves the reduction of an intermediate, 4-nitro-3-hydroxybenzoic acid. The choice of catalyst for this reduction step significantly influences yield, purity, cost, and environmental impact. This guide compares traditional chemical catalysts with emerging biocatalytic approaches.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts in the synthesis of 4-AHBA and related aminobenzoic acids is summarized below. The data is compiled from various experimental findings to provide a comparative overview.

Catalyst SystemSubstrateProductYield (%)Reaction TimeKey ConditionsReference
Palladium on Carbon (Pd/C) 3-Hydroxy-4-nitrobenzoic acidThis compound> 90%OvernightH₂ atmosphere, Methanol (B129727), Room Temp.[1]
4-Hydroxy-3-nitrobenzoic acid3-Amino-4-hydroxybenzoic acidHighNot SpecifiedH₂ gas, 95 °C, Water/HCl[2]
3-Nitro-4-hydroxybenzoic acid3-Amino-4-hydroxybenzoic acid> 90%Not SpecifiedH₂ pressure (0.5-1.5 MPa), 95-100 °C[3]
Tin (Sn) / HCl 4-Nitro-3-hydroxybenzoic acidThis compound60%Not SpecifiedWater bath heating[4]
3-Nitro-4-hydroxybenzoic acid3-Amino-4-hydroxybenzoic acidNot SpecifiedNot SpecifiedMentioned as a known method[2]
Iron (Fe) / HCl 3-Hydroxy-4-nitrobenzoic acidThis compoundNot SpecifiedNot SpecifiedMentioned as a general method[5]
Biocatalyst (Microbial) Glucose / 4-Aminobenzoic acidThis compoundNot SpecifiedNot SpecifiedMicrobial fermentation[6][7]

Experimental Protocols

Detailed methodologies for key catalytic syntheses are provided to ensure reproducibility and aid in experimental design.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from common laboratory and patented procedures for the reduction of a nitroaromatic precursor.[1][2][3]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the starting material, 3-hydroxy-4-nitrobenzoic acid, in a solvent such as methanol or a mixture of water and hydrochloric acid.

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (pressures can range from atmospheric to 1.5 MPa) and maintain vigorous stirring.

  • Reaction Conditions: The reaction can be run at room temperature or heated to temperatures up to 95-100 °C to increase the reaction rate.

  • Monitoring and Work-up: Monitor the reaction progress by techniques such as TLC or HPLC. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Isolation: Remove the Pd/C catalyst by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure. The product can be precipitated by adjusting the pH of the solution and then collected by filtration, washed, and dried.

Protocol 2: Reduction using Tin (Sn) and Hydrochloric Acid

This protocol describes a classic chemical reduction method.[4]

  • Reaction Setup: To a round-bottom flask, add the starting material, 4-nitro-3-hydroxybenzoic acid, and concentrated hydrochloric acid.

  • Reagent Addition: Heat the mixture on a water bath and slowly add granular tin. An exothermic reaction will occur.

  • Reaction and Isolation of Intermediate: After the reaction is complete, a double tin salt of the product precipitates. This salt is filtered off.

  • Tin Removal: The collected precipitate is dissolved in warm water, and hydrogen sulfide (B99878) gas is passed through the solution to precipitate tin sulfide.

  • Product Isolation: The tin sulfide is removed by filtration. The filtrate is concentrated until crystals of the product's hydrochloride salt begin to form. After cooling, the hydrochloride salt is filtered, redissolved in a small amount of water, and the free base (4-AHBA) is precipitated by adding a concentrated solution of sodium acetate.

  • Purification: The final product is filtered, washed with water, and can be recrystallized from hot water or dilute alcohol.

Visualization of Synthetic Pathways and Processes

The following diagrams illustrate the primary synthesis workflow and a conceptual comparison of the catalytic approaches.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Catalytic Reduction A 3-Hydroxybenzoic Acid C 4-Nitro-3-hydroxybenzoic Acid A->C Electrophilic Aromatic Substitution B Nitrating Mixture (HNO3 + H2SO4) B->C F This compound C->F Reduction of Nitro Group D Catalyst (e.g., Pd/C, Sn/HCl) D->F E Reducing Agent (e.g., H2, HCl) E->F

Caption: Chemical synthesis workflow for this compound.

G cluster_0 Chemical Catalysis cluster_1 Alternative Methods A Synthesis of 4-AHBA B Heterogeneous Catalysis A->B C Homogeneous Catalysis (Metal Salts) A->C G Biocatalysis A->G H Photocatalysis / Electrochemistry A->H D Pd/C B->D E Sn/HCl B->E F Fe/HCl B->F I Microbial Fermentation G->I J Enzymatic Hydroxylation G->J

Caption: Comparative overview of catalytic strategies for 4-AHBA synthesis.

Concluding Remarks

The selection of a catalyst for this compound synthesis is a trade-off between efficiency, cost, and environmental considerations.

  • Palladium on Carbon (Pd/C) stands out for its high yield and efficiency under relatively mild conditions, making it a preferred choice in many industrial and laboratory settings.[1][3] The catalyst is also recyclable, which can mitigate its higher initial cost.

  • Tin (Sn) and Iron (Fe) based systems offer lower-cost alternatives but often result in lower yields and generate significant metallic waste, posing environmental and purification challenges.[4][5]

  • Biocatalytic and microbial methods represent a promising green chemistry approach, potentially allowing for the synthesis of 4-AHBA from renewable feedstocks like glucose.[6][8] While currently less mature, these methods avoid harsh reagents and high pressures, and ongoing research is focused on improving their productivity and scalability.[9]

For researchers and developers, the optimal choice will depend on the specific requirements of their application, balancing the need for high purity and yield with economic and sustainability goals. Future research will likely focus on improving the efficiency of biocatalytic routes and developing novel, non-precious metal catalysts for the chemical reduction step.

References

A Comparative Guide to the Thermal Stability of Polymers Derived from 4-Amino-3-hydroxybenzoic Acid and Related High-Performance Aromatic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of high-performance polymers, with a focus on those derived from or structurally related to 4-amino-3-hydroxybenzoic acid. The thermal properties of these polymers are critical for their application in fields requiring high-temperature resistance. This document summarizes key experimental data, details the methodologies for thermal analysis, and presents a logical workflow for polymer synthesis and characterization.

Comparative Thermal Stability Data

The thermal stability of aromatic polymers is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Key parameters include the decomposition temperature (often reported as the temperature at 5% or 10% weight loss, Td₅ or Td₁₀), the glass transition temperature (Tg), and the char yield at elevated temperatures. While data for polyamides directly synthesized from this compound is limited in publicly accessible literature, a meaningful comparison can be drawn from structurally similar aromatic polyamides, polybenzoxazoles (PBOs), and copolyesters.

Polymer SystemGlass Transition Temp. (Tg) (°C)Temp. at 10% Weight Loss (Td₁₀) (°C)Char Yield (%) @ Temperature (°C)
Bio-based Polybenzoxazoles (PBOs) from 3-Amino-4-hydroxybenzoic acid > 170> 400Not specified
Aromatic Copolyesters (3HBCA-co-3HBA) up to 190> 450Not specified
Aromatic Polyamides with Adamantane Pendent Groups 240 - 300> 450Not specified
Aromatic Polyamides with Ether and Xanthene Groups 236 - 298490 - 535 (in N₂)Not specified
Aromatic Polyamides with Phenanthrimidazole Ring 260 - 280329 - 399 (in air)Not specified

Note: The data presented is compiled from various research sources and represents a range of values observed for different specific polymer structures within each class.

Polymer Synthesis and Characterization Workflow

The general process for synthesizing and evaluating the thermal stability of these polymers follows a structured workflow. This begins with the selection of monomers, proceeds through polymerization, and concludes with thermal analysis.

G cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization cluster_data Data Analysis Monomer This compound or related monomers Polymerization Polycondensation Reaction Monomer->Polymerization Purification Purification and Drying Polymerization->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC Td Decomposition Temperature (Td) TGA->Td Char_Yield Char Yield TGA->Char_Yield Tg_node Glass Transition Temperature (Tg) DSC->Tg_node

A generalized workflow for the synthesis and thermal analysis of polymers.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable thermal stability data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring its mass change as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures at specific weight loss percentages (e.g., Td₅, Td₁₀), and the final residual mass (char yield).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions, such as melting (Tm) and crystallization (Tc) temperatures, by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.

  • Thermal Program: A common procedure involves a heat-cool-heat cycle to erase the polymer's prior thermal history.

    • First Heating Scan: The sample is heated from a low temperature (e.g., 25 °C) to a temperature above its expected Tg and potential melting point at a controlled rate (e.g., 10 °C/min or 20 °C/min).

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.

  • Data Acquisition: The DSC instrument records the differential heat flow between the sample and reference pans.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the midpoint of the step change corresponding to the glass transition temperature (Tg).

Synthesis Pathway of Aromatic Polyamides

The synthesis of aromatic polyamides from monomers like this compound typically proceeds via a polycondensation reaction. In the case of an aminocarboxylic acid, it can self-condense. Alternatively, it can be copolymerized with other diamines or diacid chlorides to produce a range of copolyamides with tailored properties.

G Monomer1 This compound (Monomer A) Polycondensation Polycondensation Monomer1->Polycondensation Monomer2 Diamine or Diacid Chloride (Monomer B) Monomer2->Polycondensation Polymer Aromatic Polyamide / Copolyamide Polycondensation->Polymer

A simplified schematic of aromatic polyamide synthesis.

Safety Operating Guide

Personal protective equipment for handling 4-Amino-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Amino-3-hydroxybenzoic acid (CAS No. 2374-03-0). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]

  • Causes skin irritation (Skin irritation, Category 2)[1][2][3]

  • Causes serious eye irritation (Eye irritation, Category 2)[1][2][3]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1][3]

The following personal protective equipment is mandatory when handling this substance.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required if there is a risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation[1][4].
Skin Protection Nitrile gloves (minimum thickness of 0.11 mm). Wear appropriate protective clothing, such as a fully buttoned lab coat, to prevent skin exposure.Prevents skin contact with the chemical, which is known to cause skin irritation[1][3][4].
Respiratory Protection A NIOSH-approved N95 dust mask or a full-face respirator should be used if dust is generated or if exposure limits are exceeded. All handling of solids that may generate dust should be conducted in a certified chemical fume hood.Protects against the inhalation of dust or aerosols, which may cause respiratory irritation[1][4].
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area[1].

  • Use a certified chemical fume hood for all operations that may generate dust, such as weighing or transferring the solid material.

2. Personal Decontamination and Hygiene:

  • Wash hands thoroughly after handling the chemical[1].

  • Do not eat, drink, or smoke in the laboratory where this chemical is being handled[1].

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[1][5].

3. First-Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[1][3].

  • If on skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1][3][5].

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention[1][3][5].

  • If swallowed: Rinse mouth with water. Get medical help[1][3].

Disposal Plan

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. Disposal must be in accordance with all applicable federal, state, and local environmental regulations[1]. Do not empty into drains[3].

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste container.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

G cluster_0 Phase 1: Initial Response cluster_1 Phase 2: Containment cluster_2 Phase 3: Cleanup A IMMEDIATE RESPONSE B Evacuate Immediate Area A->B C Alert Others & Restrict Access A->C D Don Appropriate PPE A->D E SPILL CONTAINMENT F Cover with Inert Absorbent Material (e.g., sand, vermiculite) E->F G Prevent Entry into Drains/Waterways E->G H CLEANUP & DECONTAMINATION I Carefully Sweep/Scoop into Hazardous Waste Container H->I J Clean Spill Area with Soap & Water I->J K Dispose of all Contaminated Materials as Hazardous Waste J->K

Caption: Workflow for Handling a Chemical Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.